Pipazethate Hydrochloride
描述
Structure
3D Structure of Parent
属性
IUPAC Name |
2-(2-piperidin-1-ylethoxy)ethyl pyrido[3,2-b][1,4]benzothiazine-10-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S.ClH/c25-21(27-16-15-26-14-13-23-11-4-1-5-12-23)24-17-7-2-3-8-18(17)28-19-9-6-10-22-20(19)24;/h2-3,6-10H,1,4-5,11-16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUBUXUFKHXRKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOCCOC(=O)N2C3=CC=CC=C3SC4=C2N=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2167-85-3 (Parent) | |
| Record name | Pipazethate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006056117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80930876 | |
| Record name | 2-[2-(Piperidin-1-yl)ethoxy]ethyl 10H-pyrido[3,2-b][1,4]benzothiazine-10-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80930876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14056-67-8, 6056-11-7 | |
| Record name | 10H-Pyrido[3,2-b][1,4]benzothiazine-10-carboxylic acid, 2-[2-(1-piperidinyl)ethoxy]ethyl ester, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14056-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pipazethate hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6056-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pipazethate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006056117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-(Piperidin-1-yl)ethoxy)ethyl 10H-pyrido(3,2-b)(1,4)benzothiazine-10-carboxylate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014056678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Theratuss | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106961 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[2-(Piperidin-1-yl)ethoxy]ethyl 10H-pyrido[3,2-b][1,4]benzothiazine-10-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80930876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(piperidin-1-yl)ethoxy]ethyl 10H-pyrido[3,2-b][1,4]benzothiazine-10-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.437 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pipazetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.437 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPAZETHATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/757GN3W2CZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pharmacological Profile of Pipazethate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pipazethate hydrochloride is a non-narcotic antitussive agent with a multifaceted pharmacological profile. Primarily recognized for its central cough suppressant effects, its mechanism of action is principally attributed to its activity as a sigma-1 receptor agonist. Beyond its antitussive properties, this compound also exhibits local anesthetic, bronchodilator, and central nervous system (CNS) depressant activities. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics. It includes a compilation of quantitative data, detailed experimental protocols for its pharmacological evaluation, and visual representations of its proposed signaling pathways and experimental workflows.
Introduction
This compound, chemically known as 2-(2-piperidinoethoxy)ethyl 10H-pyrido[3,2-b][1][2]benzothiadiazine-10-carboxylate hydrochloride, is a centrally acting cough suppressant.[3] Unlike opioid-based antitussives, it is a non-narcotic agent, which has made it a subject of interest in respiratory medicine.[4][5] Its therapeutic effect is primarily achieved through the suppression of the cough reflex at the medullary cough center.[4][6] This document aims to provide an in-depth technical examination of the pharmacological characteristics of this compound for a specialized audience in drug research and development.
Mechanism of Action
This compound's primary mechanism of action is its interaction with the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1][7] It binds to the sigma-1 receptor with a reported IC50 value of 190 nM, acting as an agonist.[1] This interaction is believed to be the foundation of its antitussive effects.[1]
Upon ligand binding, the sigma-1 receptor is thought to dissociate from the binding immunoglobulin protein (BiP) and subsequently modulate various downstream signaling pathways.[8] This includes the regulation of intracellular calcium (Ca2+) signaling through inositol (B14025) 1,4,5-trisphosphate (IP3) receptors, which can influence neuronal excitability.[7][8] Additionally, sigma-1 receptor activation can modulate the activity of various ion channels.[9]
Signaling Pathway
The binding of this compound to the sigma-1 receptor initiates a cascade of intracellular events. A proposed signaling pathway is illustrated below.
Pharmacological Properties
Beyond its primary antitussive effect, this compound demonstrates a range of other pharmacological activities.
Local Anesthetic Action
This compound possesses local anesthetic properties, which may contribute to its antitussive effect by reducing afferent nerve sensitivity in the respiratory tract.[1][6]
Bronchodilator Activity
The compound has been reported to have bronchodilator effects, which can be beneficial in cough associated with bronchospasm.[1]
CNS Depressant Effects
As a centrally acting agent, this compound can cause CNS depression, leading to side effects such as drowsiness and sedation.[3][10] In cases of overdose, more severe neurological symptoms like somnolence, agitation, seizures, and coma have been reported.[3][10]
Quantitative Pharmacological Data
The following table summarizes key quantitative data related to the pharmacological profile of this compound.
| Parameter | Value | Method | Reference |
| Pharmacodynamics | |||
| Sigma-1 Receptor Binding (IC50) | 190 nM | Radioligand Binding Assay | [1] |
| Pharmacokinetics | |||
| Onset of Action | 10-20 minutes | Clinical Observation | [1] |
| Duration of Action | 4-6 hours | Clinical Observation | [1] |
| Analytical | |||
| HPLC Linearity Range | 5-200 µg/mL | High-Performance Liquid Chromatography | [11] |
| Spectrophotometry Linearity Range | 12-92 µg/mL | Ion-pair Spectrophotometry | [4] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the pharmacological profile of this compound.
Antitussive Activity: Citric Acid-Induced Cough Model in Guinea Pigs
This in vivo model is a standard method for evaluating the efficacy of antitussive agents.
Protocol:
-
Animals: Male Dunkin-Hartley guinea pigs weighing 300-400 g are used.[1][2] Animals are housed in a controlled environment and allowed to acclimatize before the experiment.
-
Drug Administration: this compound or the vehicle (control) is administered orally at a predetermined time (e.g., 30 minutes) before the citric acid challenge.[1]
-
Cough Induction: Each guinea pig is placed individually in a whole-body plethysmography chamber.[1] An aerosol of 0.4 M citric acid in saline is generated by an ultrasonic nebulizer and delivered into the chamber for a fixed duration, typically 7 to 14 minutes.[1][2]
-
Data Recording and Analysis: Coughs are detected by a microphone and a pressure transducer connected to the chamber. The number of coughs and the time to the first cough (latency) are recorded.[1][12] The acoustic characteristics of the coughs can also be analyzed to assess intensity.[1] The antitussive effect is determined by the reduction in the number of coughs and the increase in cough latency in the drug-treated group compared to the control group.[12]
Bronchodilator Activity: Konzett-Rössler Method in Guinea Pigs
This in vivo method assesses the ability of a compound to counteract bronchoconstriction.
Protocol:
-
Animals and Preparation: Guinea pigs of either sex (250-500 g) are anesthetized, typically with urethane.[3] The trachea is cannulated and connected to a respiration pump for artificial ventilation. A jugular vein is cannulated for the intravenous administration of substances.[3]
-
Induction of Bronchoconstriction: A bronchoconstrictor agent such as histamine or acetylcholine (B1216132) is administered intravenously to induce a measurable increase in intratracheal pressure, which reflects bronchoconstriction.[3]
-
Drug Administration and Measurement: this compound is administered intravenously prior to or after the bronchoconstrictor. The bronchodilator activity is quantified by the degree to which this compound prevents or reverses the increase in intratracheal pressure caused by the bronchoconstrictor agent.[3]
Local Anesthetic Activity: Intradermal Wheal Test in Guinea Pigs
This method evaluates the ability of a substance to block sensory nerve conduction.
Protocol:
-
Animal Preparation: The dorsal skin of a guinea pig is shaved.
-
Intradermal Injection: A small volume (e.g., 0.1 mL) of this compound solution is injected intradermally to form a wheal. A control wheal is formed with a saline injection.
-
Sensory Testing: At specific time intervals after the injection, the wheal is stimulated with a sharp object (e.g., a needle). The presence or absence of a skin twitch response (panniculus carnosus reflex) is noted.
-
Evaluation: The duration of local anesthesia is the time during which the skin twitch reflex is absent upon stimulation in the drug-treated wheal.
CNS Depressant Activity: Open-Field Test in Mice
This test assesses spontaneous locomotor activity and exploratory behavior, which can be altered by CNS depressant drugs.
Protocol:
-
Apparatus: An open-field arena, typically a square box with walls, is used. The floor is often divided into a central and a peripheral zone. The arena is placed in a sound-attenuated and dimly lit room.[5][13]
-
Animal Preparation: Mice are habituated to the testing room before the experiment. This compound or vehicle is administered at a specified time before the test.
-
Procedure: Each mouse is placed individually in the center of the open-field arena and allowed to explore freely for a set period (e.g., 5-20 minutes).[5][13]
-
Data Collection and Analysis: A video camera mounted above the arena records the mouse's activity. An automated tracking system is used to measure parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and the number of entries into the center zone.[4][5] A decrease in locomotor activity and an increase in the time spent in the periphery are indicative of CNS depression and anxiety-like behavior, respectively.
Toxicology and Side Effects
The primary toxic effects of this compound are related to its CNS depressant activity.[10] Common side effects include drowsiness, nausea, vomiting, restlessness, and insomnia.[10] In cases of overdose, severe neurological manifestations such as somnolence, agitation, seizures, and coma can occur.[3][10] Cardiovascular toxicity, including a quinidine-like action leading to QT interval prolongation and arrhythmias, has also been reported in toxic doses.[10]
Conclusion
This compound is a centrally acting antitussive with a complex pharmacological profile. Its primary mechanism of action via the sigma-1 receptor distinguishes it from opioid-based cough suppressants. The additional local anesthetic and bronchodilator properties may offer therapeutic advantages in certain clinical scenarios. However, its CNS depressant effects and potential for cardiovascular toxicity at high doses warrant careful consideration in its clinical application and further drug development efforts. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and related compounds.
References
- 1. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Screening Models of Bronchodilator | PPTX [slideshare.net]
- 4. anilocus.com [anilocus.com]
- 5. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Ligands Exert Biased Activity to Regulate Sigma 1 Receptor Interactions With Cationic TRPA1, TRPV1, and TRPM8 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. researchgate.net [researchgate.net]
- 12. florajournal.com [florajournal.com]
- 13. Open field test for mice [protocols.io]
An In-depth Technical Guide to Pipazethate Hydrochloride: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pipazethate hydrochloride is a centrally acting antitussive agent, chemically identified as a 1-azaphenothiazine derivative.[1] It has been utilized for the suppression of non-productive cough.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, intended to serve as a resource for researchers and professionals in the field of drug development.
Chemical Structure and Identification
This compound is the hydrochloride salt of Pipazethate. Its chemical structure is characterized by a pyrido[3,2-b][3]benzothiazine core.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 2-(2-piperidin-1-ylethoxy)ethyl pyrido[3,2-b][3]benzothiazine-10-carboxylate;hydrochloride[4] |
| CAS Number | 6056-11-7[4] |
| Molecular Formula | C₂₁H₂₆ClN₃O₃S[4] |
| Molecular Weight | 436.0 g/mol [5] |
| Canonical SMILES | C1CCN(CC1)CCOCCOC(=O)N2C3=CC=CC=C3SC4=C2N=CC=C4.Cl |
| InChI Key | FEUBUXUFKHXRKO-UHFFFAOYSA-N[5] |
Physicochemical Properties
The physicochemical properties of a drug substance are critical for its formulation, delivery, and pharmacokinetic profile. The available data for this compound is summarized below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Melting Point | 160-161 °C | |
| Solubility | Soluble in water and methanol. Practically insoluble in acetone (B3395972) and petroleum ether. | |
| Water Solubility (Predicted) | 0.0415 mg/mL | [6] |
| logP (Predicted) | 3.77 | [6] |
| pKa (Strongest Basic, Predicted) | 8.96 | [6] |
Note: Predicted values are computationally derived and should be confirmed by experimental methods.
Pharmacological Properties and Mechanism of Action
This compound exerts its antitussive effect primarily through a central mechanism, acting on the medullary cough center.[6] Its pharmacological profile is also defined by its interactions with specific neurotransmitter systems.
Central Antitussive Action
The primary mechanism of action of this compound is the suppression of the cough reflex by inhibiting the excitability of the cough center located in the medulla oblongata.[3] This central action reduces the frequency and intensity of coughing.
GABA Receptor Antagonism
Pipazethate has been identified as a potent antagonist of the Gamma-Aminobutyric Acid (GABA) receptor, specifically the GABA-A receptor.[7] GABA is the primary inhibitory neurotransmitter in the central nervous system. By antagonizing the GABA-A receptor, Pipazethate can modulate neuronal excitability, which may contribute to its antitussive effects.
Sigma-1 Receptor Ligand
Pipazethate is also known to bind to the sigma-1 receptor.[1] The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in the regulation of various cellular functions, including ion channel activity and intracellular signaling.[8] The interaction of Pipazethate with the sigma-1 receptor may contribute to its overall pharmacological profile, although the specific downstream effects of this interaction in the context of its antitussive activity are still under investigation.
References
- 1. Mechanisms of capsaicin- and citric-acid-induced cough reflexes in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extractive Colourimetric Determination of Pipazethate HCl by Ion-pair Complex Formation in Pure Form, Dosage Form, Urine and in Presence of its Degradation Products [article.sapub.org]
- 3. Spectrophotometric Determination of Pipazethate HCl and Dextromethorphan HBr using Potassium Permanganate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C21H26ClN3O3S | CID 22424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Central and Peripheral Effects of Pipazethate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pipazethate hydrochloride is a non-narcotic antitussive agent that exhibits a dual mechanism of action, involving both central and peripheral pathways to suppress the cough reflex.[1][2][3] Chemically designated as 2-(2-(piperidin-1-yl)ethoxy)ethyl 10H-pyrido[3,2-b][1][4]benzothiazine-10-carboxylate hydrochloride, it belongs to the azaphenothiazine class of compounds.[5][6] Unlike opioid-based antitussives, Pipazethate offers a reduced risk of addiction and respiratory depression.[5] Its primary central action involves the depression of the medullary cough center, mediated through its interaction with the sigma-1 receptor.[1][4][5][7] Peripherally, it demonstrates local anesthetic and bronchodilator properties, which contribute to its overall antitussive efficacy.[1][3][7] This technical guide provides a comprehensive overview of the pharmacological effects, mechanisms of action, and experimental evaluation of this compound.
Central Effects of this compound
The primary antitussive effect of this compound stems from its action on the central nervous system (CNS).[1][2] It directly suppresses the cough reflex by inhibiting the excitability of the cough center located in the medulla oblongata.[1][4][7]
Mechanism of Action
Pipazethate's central mechanism is multifactorial, involving interaction with specific receptor systems and general CNS depression.
-
Sigma-1 Receptor Binding : At a molecular level, Pipazethate binds to the sigma-1 receptor with a reported IC50 value of 190 nM.[1][5] The sigma-1 receptor is an intracellular chaperone protein involved in modulating neurotransmission, and its interaction with Pipazethate is considered a key contributor to the drug's cough-suppressing effects.[1][5]
-
GABA Antagonism : this compound is also described as a potent antagonist of the GABA-A receptor.[8][9] By blocking these inhibitory receptors, it may modulate neuronal activity within the brainstem, although the precise contribution of this action to its antitussive effect requires further elucidation.
-
CNS Depression : As a CNS depressant, Pipazethate can cause sedation and drowsiness as side effects.[1] In cases of overdose, this can lead to more severe neurological complications, including seizures, respiratory depression, and coma.[1][10]
Signaling Pathway
The central antitussive action of Pipazethate can be visualized as an interruption of the cough reflex arc at the level of the brainstem.
Figure 1: Central Mechanism of this compound.
Peripheral Effects of this compound
In addition to its central actions, this compound exerts significant effects on the peripheral nervous system and respiratory tissues.[1][2]
Mechanism of Action
-
Local Anesthetic Action : Pipazethate has a local anesthetic effect on the sensory nerves in the airways.[1][2][7] This action is presumed to involve the blockade of voltage-gated sodium channels, which prevents the initiation and propagation of action potentials in the afferent nerve fibers that trigger the cough reflex.[11][12] By reducing the irritability of these peripheral neural receptors, it diminishes the signals sent to the medullary cough center.[2][7]
-
Bronchodilator Activity : The drug exhibits bronchodilator activity, which helps to reduce airway resistance.[1][13] This effect is particularly beneficial for patients in whom bronchospasm is a contributing factor to their cough.[1]
-
Antihistamine and Anticholinergic Effects : Some sources suggest that this compound possesses antihistamine and anticholinergic properties, which could contribute to its therapeutic profile by reducing allergic responses and smooth muscle contraction in the airways.[13]
Signaling Pathway
The peripheral actions of Pipazethate provide a complementary mechanism for cough suppression by targeting the initial stages of the reflex arc.
Figure 2: Peripheral Mechanism of this compound.
Pharmacological Data
Pharmacokinetics and Pharmacodynamics
This compound is characterized by a rapid onset and a moderate duration of action.[1][3] It is well-absorbed orally and penetrates the blood-brain barrier to exert its central effects.[1][2]
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value / Description | Reference(s) |
|---|---|---|
| Onset of Action | 10–20 minutes | [1][3] |
| Duration of Action | 4–6 hours | [1][7] |
| Administration | Oral (syrup or tablets) | [7] |
| Absorption | Well-absorbed in the gastrointestinal tract | [1][2] |
| Distribution | High probability of blood-brain barrier penetration | [1][2] |
| Metabolism | Hepatic; potential for interactions with cytochrome P450 enzymes | [1][2] |
| Excretion | Primarily renal |[2] |
Table 2: Comparative Pharmacodynamics of Antitussive Agents
| Parameter | Pipazethate HCl | Codeine Phosphate | Dextromethorphan HBr |
|---|---|---|---|
| Mechanism of Action | Central (Sigma-1/GABA) & Peripheral (Local Anesthetic); Bronchodilator[1][8] | Central Opioid Receptor Agonist[1] | Central NMDA Receptor Antagonist[1] |
| Onset of Action | 10–20 minutes[1] | 30–45 minutes[1] | 15–30 minutes[1] |
| Duration of Action | 4–6 hours[1] | 4–6 hours[1] | 3–6 hours |
| Narcotic | No[1] | Yes[1] | No[1] |
Toxicity and Adverse Effects
While effective, this compound is associated with a range of side effects and significant toxicity in cases of overdose.[1][3] Its use has been discontinued (B1498344) or limited in some regions due to these safety concerns.[3]
Table 3: Reported Toxicity and Side Effects of this compound
| System | Mild Side Effects | Severe/Overdose Toxic Effects | Reference(s) |
|---|---|---|---|
| Neurological | Drowsiness, restlessness, insomnia, dizziness | Seizures, somnolence, coma | [1][2][3][10] |
| Cardiovascular | - | Arrhythmias (e.g., Torsade de pointes), QT prolongation | [1][10] |
| Respiratory | - | Respiratory depression, apnea | [1][10] |
| Gastrointestinal | Nausea, vomiting | - | [3] |
| Dermatologic | Rash, urticaria | - | [3] |
| Metabolic | - | Severe acidosis, hyperglycemia, hyperkalemia |[10] |
Experimental Protocols & Methodologies
The evaluation of antitussive and local anesthetic properties of compounds like Pipazethate involves standardized preclinical and clinical methodologies.
Evaluation of Antitussive Activity
-
In Vivo Models : The most common approach involves inducing cough in conscious, lightly anesthetized animals.
-
Species : Guinea pigs, cats, and dogs are frequently used.
-
Cough Induction :
-
Mechanical Stimulation : A nylon fiber or electrode is inserted into the tracheal mucosa to elicit the cough reflex.
-
Chemical Stimulation : Aerosolized irritants such as citric acid, capsaicin, or sulfur dioxide are administered to induce coughing.[14]
-
-
Measurement : The number and intensity of cough responses are recorded before and after administration of the test compound.
-
-
In Vitro Models :
-
Receptor Binding Assays : These assays quantify the affinity of the compound for specific targets. For Pipazethate, this would involve competitive binding assays using radiolabeled ligands for the sigma-1 and GABA-A receptors to determine binding constants like Ki or IC50.[1]
-
Evaluation of Local Anesthetic Activity
-
In Vivo Models :
-
Corneal Reflex Test (Rabbit) : The compound is applied to the cornea, and the loss of the blink reflex upon mechanical stimulation is measured.
-
Plexus Anesthesia (Frog/Guinea Pig) : The compound is injected near a nerve plexus, and the time to onset and duration of motor and sensory blockade are recorded.
-
-
In Vitro Models :
-
Isolated Nerve Preparations (e.g., frog sciatic nerve) : The nerve is placed in a chamber where it can be stimulated electrically. The compound is added to the bathing solution, and its effect on blocking the compound action potential is measured.
-
Experimental Workflow
The development and validation of a novel antitussive agent follows a structured workflow from initial discovery to clinical application.
Figure 3: General Experimental Workflow for Antitussive Drug Development.
Conclusion
This compound is a pharmacologically complex agent that suppresses cough through a synergistic combination of central and peripheral effects. Its primary central mechanism involves the depression of the medullary cough center, likely through modulation of the sigma-1 receptor.[1][4][5] This is complemented by peripheral actions, including a local anesthetic effect on airway sensory nerves and bronchodilation.[1][3] While its efficacy as a non-narcotic antitussive has been established, its clinical use is tempered by a significant potential for toxicity, particularly in overdose scenarios.[1][10] A thorough understanding of its dual mechanism of action, structure-activity relationship, and safety profile is essential for the rational design of novel, safer, and more effective non-narcotic antitussive agents.[5]
References
- 1. This compound | 6056-11-7 | Benchchem [benchchem.com]
- 2. What is the mechanism of Pipazetate Hydrochloride? [synapse.patsnap.com]
- 3. Buy this compound | 6056-11-7 [smolecule.com]
- 4. Pipazethate | C21H25N3O3S | CID 22425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C21H26ClN3O3S | CID 22424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is Pipazetate Hydrochloride used for? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. mdpi.com [mdpi.com]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. CAS 6056-11-7: this compound | CymitQuimica [cymitquimica.com]
- 14. Pharmacological modulation of cough reflex - PMC [pmc.ncbi.nlm.nih.gov]
Pipazethate Hydrochloride: A Technical Guide to its Sigma-1 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of pipazethate (B1678394) hydrochloride for the sigma-1 receptor (S1R). Pipazethate, a centrally acting antitussive agent, has been identified as a ligand for the S1R. Understanding its interaction with this unique receptor is crucial for elucidating its mechanism of action and exploring its potential for therapeutic applications beyond cough suppression.
Quantitative Binding Affinity Data
The primary quantitative measure of pipazethate's binding affinity for the sigma-1 receptor is its half-maximal inhibitory concentration (IC50). This value represents the concentration of pipazethate required to inhibit 50% of the binding of a specific radioligand to the receptor.
| Compound | Receptor | Parameter | Value |
| Pipazethate | Sigma-1 | IC50 | 190 nM[1][2] |
Experimental Protocols
The determination of the binding affinity of a compound like pipazethate for the sigma-1 receptor is typically achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (pipazethate) to displace a radioactively labeled ligand that is known to bind to the sigma-1 receptor.
Representative Competitive Radioligand Binding Assay Protocol
1. Materials and Reagents:
- Test Compound: Pipazethate hydrochloride
- Radioligand: High-affinity sigma-1 receptor radioligand (e.g., --INVALID-LINK---pentazocine).
- Tissue/Cell Preparation: Homogenates of guinea pig brain or membranes from cells expressing a high density of sigma-1 receptors (e.g., CHO-S1R cells).
- Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
- Non-specific Binding Control: A high concentration of a known sigma-1 receptor ligand (e.g., 10 µM haloperidol) to determine the amount of non-specific binding of the radioligand.
- Scintillation Cocktail: For detection of radioactivity.
- Glass Fiber Filters: To separate bound from unbound radioligand.
2. Tissue/Cell Membrane Preparation:
- The selected tissue (e.g., guinea pig brain) is homogenized in ice-cold assay buffer.
- The homogenate is centrifuged at a low speed to remove nuclei and large debris.
- The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes.
- The membrane pellet is washed and resuspended in fresh assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford assay).
3. Assay Procedure:
- The assay is performed in microcentrifuge tubes or a 96-well plate format.
- Each assay tube contains:
- A fixed concentration of the radioligand (typically at or near its Kd value for the sigma-1 receptor).
- Varying concentrations of the test compound (this compound).
- The prepared cell membrane homogenate.
- Total Binding: Tubes containing only the radioligand and membrane homogenate.
- Non-specific Binding: Tubes containing the radioligand, membrane homogenate, and a high concentration of the non-specific binding control (e.g., haloperidol).
- Incubation: The tubes are incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
4. Separation and Detection:
- Following incubation, the reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
- The filters are washed rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.
- The filters are then placed in scintillation vials with a scintillation cocktail.
- The radioactivity retained on the filters is quantified using a liquid scintillation counter.
5. Data Analysis:
- Specific Binding: Calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.
- IC50 Determination: The specific binding data is plotted against the logarithm of the test compound concentration. A sigmoidal dose-response curve is generated, and the IC50 value is determined as the concentration of the test compound that produces 50% inhibition of specific binding.
- Ki Calculation: The affinity of the test compound (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Experimental Workflow for Sigma-1 Receptor Competitive Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Plausible Signaling Pathway for Pipazethate's Antitussive Action via the Sigma-1 Receptor
References
Early-Stage Research on Pipazethate Hydrochloride Derivatives: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pipazethate (B1678394) hydrochloride, a non-narcotic, centrally acting antitussive agent, represents a compelling scaffold for the development of novel cough suppressants. This technical guide provides a comprehensive overview of the foundational knowledge surrounding Pipazethate and outlines a strategic framework for the design and evaluation of its derivatives. While extensive research on specific Pipazethate analogs is limited in publicly available literature, this document consolidates existing data on the parent compound, including its synthesis, mechanism of action, and relevant experimental protocols. Furthermore, it presents a prospective structure-activity relationship (SAR) to guide future medicinal chemistry efforts. Detailed methodologies for key assays and visualizations of pertinent signaling pathways and experimental workflows are included to facilitate further research in this area.
Introduction to Pipazethate Hydrochloride
Pipazethate, chemically known as 2-(2-(piperidin-1-yl)ethoxy)ethyl 10H-pyrido[3,2-b][1][2]benzothiazine-10-carboxylate, is a member of the azaphenothiazine class of compounds.[1] It has been utilized as a cough suppressant, exerting its effects through a central mechanism on the medullary cough center.[2] Unlike opioid-based antitussives, Pipazethate is a non-narcotic agent, which reduces the risk of addiction and respiratory depression.[1]
The primary mechanism of action of Pipazethate is attributed to its interaction with the sigma-1 (σ1) receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1] It binds to the sigma-1 receptor with a reported IC₅₀ value of 190 nM.[1] Additionally, Pipazethate has been identified as a potent GABA antagonist, which may also contribute to its pharmacological profile.
Core Structure and Pharmacophore of Pipazethate
The chemical structure of Pipazethate can be divided into four key components that are critical for its antitussive activity and serve as points for potential modification in derivative design:
-
The Azaphenothiazine Core: This tricyclic system forms the rigid backbone of the molecule.
-
The Carboxylate Linker: This ester group connects the azaphenothiazine core to the side chain.
-
The Ethoxyethyl Spacer: This flexible chain provides appropriate spacing and orientation.
-
The Terminal Piperidine Ring: This basic amine is crucial for receptor interaction.
Synthesis of Pipazethate and its Derivatives
The synthesis of Pipazethate and its potential derivatives generally involves two main stages: the formation of the 1-azaphenothiazine core and its subsequent coupling with a desired side chain.
General Synthesis of the 1-Azaphenothiazine Core
The 1-azaphenothiazine core can be synthesized through the reaction of 2-aminothiophenol (B119425) with substrates such as α-haloketones or through the cyclization of 2-phenylaminopyridine with sulfur.[1] Patents describe a method involving the reaction of 2-mercaptoaniline with 2-chloropyridine.
Synthesis of this compound
A common synthetic route to Pipazethate involves the reaction of 1-azaphenothiazine with phosgene (B1210022) to form the 1-azaphenothiazine-10-carbonyl chloride intermediate. This reactive intermediate is then esterified with 2-(2-(piperidin-1-yl)ethoxy)ethanol to yield Pipazethate.[1][3] The hydrochloride salt can be prepared by treating the free base with hydrochloric acid.
Below is a generalized workflow for the synthesis of Pipazethate.
Structure-Activity Relationship (SAR) Analysis
While specific quantitative SAR data for a broad range of Pipazethate derivatives are not extensively available in the public domain, a qualitative SAR can be proposed based on the known pharmacology of sigma-1 receptor ligands and general principles of medicinal chemistry. This serves as a guide for the rational design of novel analogs with potentially improved potency, selectivity, and pharmacokinetic properties.
Table 1: Prospective Structure-Activity Relationship of Pipazethate Derivatives
| Modification Site | Proposed Modification | Expected Impact on Activity | Rationale |
| Azaphenothiazine Core | Substitution on the aromatic rings (e.g., with electron-withdrawing or -donating groups) | Variable | May influence electronic properties and binding affinity. |
| Isosteric replacement of the pyridine (B92270) or benzene (B151609) ring | Potentially significant change | Could alter the overall topology and receptor interaction. | |
| Carboxylate Linker | Replacement with an amide or other bioisosteres | May decrease activity | The ester linkage is likely important for optimal orientation. |
| Ethoxyethyl Spacer | Altering the length of the alkyl chain | Activity is likely sensitive to chain length | Optimal spacing is crucial for reaching the binding pocket. |
| Terminal Piperidine Ring | Replacement with other cyclic amines (e.g., pyrrolidine, morpholine) | May be tolerated | The basic nitrogen is key; the nature of the ring can modulate potency and selectivity. |
| Acyclic amino derivatives | Likely to decrease activity | The constrained conformation of the ring is probably important for binding. |
Signaling Pathways in Cough Suppression
The antitussive effect of Pipazethate is believed to be initiated by its binding to the sigma-1 receptor in the medullary cough center. This interaction triggers a cascade of downstream signaling events that ultimately lead to a reduction in the cough reflex. The precise downstream pathways are not fully elucidated for Pipazethate but are thought to involve modulation of ion channels and neurotransmitter systems.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the early-stage research of Pipazethate derivatives.
In Vitro Sigma-1 Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of test compounds for the sigma-1 receptor.
-
Materials:
-
Guinea pig brain membranes (or cell lines expressing the sigma-1 receptor).
-
Radioligand, e.g., [³H]-(+)-pentazocine.
-
Test compounds (Pipazethate derivatives).
-
Non-specific binding control (e.g., haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, combine the membrane preparation, radioligand, and either buffer, test compound, or non-specific binding control.
-
Incubate at room temperature for a specified time (e.g., 120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki value.[1]
-
In Vivo Antitussive Efficacy (Citric Acid-Induced Cough in Guinea Pigs)
-
Objective: To assess the antitussive efficacy of test compounds in an animal model of cough.
-
Animals: Male Dunkin-Hartley guinea pigs (350-400 g), acclimatized for at least one week.
-
Materials:
-
Whole-body plethysmograph.
-
Ultrasonic nebulizer.
-
Citric acid solution (e.g., 0.3 M).
-
Test compounds and vehicle control.
-
-
Procedure:
-
Administer the test compound or vehicle to the guinea pigs via the desired route (e.g., oral gavage, intraperitoneal injection).
-
After a predetermined pretreatment time, place the animal in the plethysmograph.
-
Expose the animal to an aerosol of citric acid for a fixed duration (e.g., 10 minutes) to induce coughing.
-
Record the number of coughs during the exposure period.
-
Calculate the percentage inhibition of cough for each treatment group compared to the vehicle control.
-
Determine the ED₅₀ (the dose that produces 50% of the maximal antitussive effect).
-
Conclusion
This compound remains a valuable lead compound for the development of novel non-narcotic antitussive agents. Its interaction with the sigma-1 receptor provides a clear target for structure-based drug design. While the exploration of its derivatives is not yet widely documented, the synthetic routes and experimental protocols outlined in this guide offer a solid foundation for future research. A systematic investigation of the structure-activity relationships, focusing on modifications of the azaphenothiazine core and the terminal amine, holds promise for the discovery of next-generation antitussives with improved efficacy and safety profiles.
References
Preclinical Toxicological Profile of Pipazethate Hydrochloride: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the publicly available information regarding the preclinical toxicological profile of Pipazethate hydrochloride. A comprehensive search of scientific literature and toxicological databases yielded limited specific data from preclinical studies. The majority of the available information is derived from clinical case reports of acute toxicity in humans. Therefore, this guide highlights the existing knowledge while also underscoring significant gaps in the publicly accessible preclinical data.
Introduction
This compound is a centrally acting, non-narcotic antitussive agent.[1] Its primary mode of action is the suppression of the cough reflex by acting on the medullary cough center.[1] While previously used for the symptomatic relief of cough, its use has become infrequent in contemporary medicine.[2] This document aims to provide a technical overview of the known toxicological profile of this compound based on available preclinical and clinical information.
Quantitative Toxicology Data
A thorough search of available literature did not yield specific quantitative data from preclinical toxicology studies, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) values for this compound in any animal species. The absence of this fundamental data in the public domain represents a significant gap in the comprehensive toxicological assessment of this compound.
Due to the lack of available quantitative preclinical data, a summary table cannot be provided.
Toxicological Endpoints
Information on the toxicological effects of this compound is primarily derived from case reports of accidental overdose in humans, particularly in children.[2] These reports consistently describe a range of adverse effects affecting multiple organ systems.
Acute Toxicity
Clinical case reports indicate that acute overdose of this compound can lead to severe and life-threatening complications.[2] The observed signs and symptoms of acute toxicity in humans include:
-
Neurological: Somnolence, disturbed sensorium, agitation, convulsive seizures, and coma.[1]
-
Respiratory: Respiratory distress, Kussmaul breathing, respiratory depression, and apnea.[1]
-
Cardiovascular: Cardiac dysrhythmias, including Torsade de pointes and ventricular tachycardia.[2] This is attributed to a "quinidine-like action," suggesting an effect on cardiac ion channels that leads to a prolongation of the QT interval.[1]
-
Metabolic: Severe acidosis, hyperglycemia, glucosuria, and hyperkalemia.
Sub-chronic and Chronic Toxicity
No information was found in the public domain regarding the effects of repeated or long-term exposure to this compound in preclinical models.
Genotoxicity and Carcinogenicity
There is no publicly available data from genotoxicity assays (e.g., Ames test, chromosomal aberration assays) or long-term carcinogenicity studies in animals for this compound.
Reproductive and Developmental Toxicity
No preclinical studies on the reproductive and developmental toxicity of this compound were identified in the available literature.
Experimental Protocols
Detailed experimental protocols for preclinical toxicology studies of this compound are not available in the public scientific literature. Standard preclinical toxicology assessments would typically involve the following, but it is unknown if or how these were conducted for this compound.
General Experimental Workflow for Acute Oral Toxicity (Illustrative)
The following diagram illustrates a general workflow for an acute oral toxicity study, as would be standard in preclinical drug development. It is important to note that this is a hypothetical representation and does not reflect a specific study performed on this compound, as no such study details were found.
Illustrative Workflow for an Acute Oral Toxicity Study.
Mechanism of Action and Signaling Pathways
This compound is described as a centrally acting antitussive that exerts its effect on the medullary cough center.[1] One source identifies it as a potent GABA antagonist.[3] The antagonism of GABAergic inhibition within the central nervous system could lead to neuronal excitability, which may explain the observed neurological symptoms of toxicity such as seizures.
The "quinidine-like" cardiotoxicity suggests that this compound may also interact with cardiac ion channels, likely sodium and/or potassium channels, leading to delayed repolarization and an increased risk of arrhythmias.
The following diagram illustrates the proposed high-level mechanism of toxic action based on the available information.
References
Methodological & Application
Spectrophotometric Determination of Pipazethate Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the spectrophotometric determination of Pipazethate (B1678394) Hydrochloride (PiCl) in bulk and pharmaceutical formulations. The methods described are based on redox reactions, ion-pair formation, and charge-transfer complexation, offering simple, sensitive, and cost-effective alternatives to more complex analytical techniques.
Application Notes
Several spectrophotometric methods have been successfully developed for the quantification of pipazethate hydrochloride. These methods are founded on various chemical principles, each offering distinct advantages in terms of sensitivity, simplicity, and accessibility. The choice of method may depend on the available instrumentation, the desired sensitivity, and the nature of the sample matrix.
The primary approaches for the spectrophotometric analysis of this compound include:
-
Redox Reaction-Based Methods: These methods involve the oxidation of this compound, followed by the formation of a colored complex that can be quantified. One common approach utilizes the reduction of Iron(III) to Iron(II) by the drug. The resulting Iron(II) then reacts with a chromogenic agent, such as o-phenanthroline or bipyridyl, to form a stable, colored complex.[1][2][3] Another variation involves the reaction of the formed Iron(II) with ferricyanide (B76249) to produce Prussian blue.[1][2][3] A separate redox-based method employs potassium permanganate (B83412) as an oxidizing agent in an acidic medium. The unreacted permanganate is then quantified by measuring the decrease in absorbance of a dye.[4][5][6]
-
Ion-Pair Formation Methods: These techniques are based on the reaction between the basic this compound molecule and an acidic dye to form a colored ion-pair complex. This complex is then typically extracted into an organic solvent, and its absorbance is measured.[7][8][9] Reagents such as chromazurol S, picric acid, phenol (B47542) red, and chlorophenol red have been effectively used for this purpose.[7][8][9][10][11]
The selection of a suitable method should be guided by the specific requirements of the analysis, including the concentration range of the drug and the presence of potential interfering substances. The validation of the chosen method is crucial to ensure accurate and reliable results.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for various spectrophotometric methods for the determination of this compound.
Table 1: Redox Reaction-Based Methods
| Method Principle | Reagent(s) | λmax (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | LOD (µg/mL) | LOQ (µg/mL) | Reference(s) |
| Fe(III) reduction & complexation | o-phenanthroline | 510 | 0.5 - 8 | - | 0.21 | 0.70 | [1][2][3] |
| Fe(III) reduction & complexation | Bipyridyl | 522 | 2 - 16 | - | 0.45 | 1.5 | [1][2][3] |
| Fe(III) reduction & Prussian blue formation | Ferricyanide | 750 | 3 - 15 | - | 0.37 | 1.23 | [1][2][3] |
| Oxidation with KMnO₄ & dye reduction | Amaranth (B1665344) | 521 | 2.0 - 16 | 1.484 x 10⁴ | 0.30 | 0.99 | [4][5] |
| Oxidation with KMnO₄ & dye reduction | Acid Orange II | 485 | 2.0 - 16 | - | 0.16 | 0.53 | [4][5] |
| Oxidation with KMnO₄ & dye reduction | Indigocarmine | 610 | 2.0 - 16 | - | 0.21 | 0.69 | [4][5] |
| Oxidation with KMnO₄ & dye reduction | Methylene (B1212753) Blue | 664 | 2.0 - 16 | - | 0.18 | 0.60 | [4][5] |
Table 2: Ion-Pair Formation Methods
| Method Principle | Reagent(s) | λmax (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | LOD (µg/mL) | LOQ (µg/mL) | Reference(s) |
| Ion-pair formation | Chromazurol S | 512 | 12 - 92 | 3.4 x 10² | 3.36 | 11.2 | [7][8][9] |
| Ion-pair formation | Picric Acid | 359 | 3.05 - 43.60 | - | - | - | [10][11] |
| Ion-pair formation | Phenol Red | 393 | 8.72 - 104.64 | - | - | - | [10][11] |
| Ion-pair formation | Chlorophenol Red | 405 | 3.27 - 49.05 | - | - | - | [10][11] |
Experimental Protocols
Method 1: Determination via Redox Reaction with Fe(III) and o-Phenanthroline
This method is based on the reduction of Fe³⁺ to Fe²⁺ by this compound, followed by the formation of an orange-red tris(o-phenanthroline)-Fe(II) complex.[1][3]
Reagents:
-
This compound Standard Solution: 50 µg/mL in double-distilled water.
-
Fe³⁺-o-phenanthroline Reagent Solution.
-
Acetate (B1210297) Buffer Solution: pH 4.5.
Procedure:
-
Transfer aliquots (0.1–1.6 mL) of the 50 µg/mL this compound standard solution into a series of 10 mL calibrated flasks.[1]
-
Add 2 mL of the Fe³⁺-o-phenanthroline reagent solution to each flask.[1]
-
Add 3 mL of acetate buffer (pH 4.5) to each flask.[1]
-
Heat the mixtures in a water bath at 90°C for 10 minutes.[1]
-
Cool the flasks to room temperature.
-
Dilute the solutions to the 10 mL mark with double-distilled water.
-
Measure the absorbance of the resulting colored complex at 510 nm against a reagent blank prepared in the same manner without the drug.[1]
-
Construct a calibration curve by plotting the absorbance versus the concentration of this compound.
-
Determine the concentration of the unknown sample from the calibration curve.
Method 2: Determination via Oxidation with Potassium Permanganate
This indirect spectrophotometric method involves the oxidation of this compound with a known excess of potassium permanganate in an acidic medium. The unreacted permanganate is then determined by measuring the decrease in absorbance of amaranth dye.[4]
Reagents:
-
This compound Standard Solution: 100 µg/mL in distilled water.
-
Potassium Permanganate (KMnO₄) Solution: 5.0 x 10⁻⁴ M.
-
Sulfuric Acid (H₂SO₄) Solution: 2.0 M.
-
Amaranth Dye Solution: 5.0 x 10⁻⁴ M.
Procedure:
-
Pipette a 1.0 mL aliquot of the 100 µg/mL this compound solution into a 10 mL calibrated flask.[4]
-
Add 0.5 mL of 2.0 M H₂SO₄.[4]
-
Add 2.0 mL of 5.0 x 10⁻⁴ M KMnO₄ solution.[4]
-
Heat the mixture in a water bath at 60 ± 2°C for 5 minutes.[4]
-
Cool the mixture to room temperature.
-
Add 1.0 mL of 5.0 x 10⁻⁴ M amaranth dye solution.[4]
-
Complete the volume to 10 mL with distilled water.
-
Measure the absorbance of the solution at 521 nm against a reagent blank.[4]
-
The concentration of the drug is determined from a calibration graph constructed under the same conditions.[4]
Method 3: Determination via Ion-Pair Formation with Chromazurol S
This method is based on the formation of an ion-pair complex between this compound and chromazurol S, which is then extracted into an organic solvent for spectrophotometric measurement.[7][8]
Reagents:
-
This compound Standard Solution: 0.4 mg/mL.
-
Chromazurol S Dye Solution.
-
Methylene Chloride.
-
Anhydrous Sodium Sulfate.
Procedure:
-
Transfer aliquots (0.3-2.3 mL) of the 0.4 mg/mL this compound standard solution into a series of 50 mL separating funnels.[7]
-
Add 1 mL of the chromazurol S dye solution to each funnel.[7]
-
Adjust the volume of the aqueous phase to 10 mL with distilled water and mix well.[7]
-
Add 10 mL of methylene chloride and shake the funnel vigorously for 2 minutes.[7]
-
Allow the two phases to separate completely.
-
Collect the organic layer and dry it using anhydrous sodium sulfate.[7]
-
Measure the absorbance of the organic layer at 512 nm against a blank prepared similarly.[7]
-
A calibration curve is prepared by plotting absorbance versus the final concentration of this compound.
-
The concentration of the unknown sample is determined using the calibration curve.
References
- 1. bu.edu.eg [bu.edu.eg]
- 2. Spectrophotometric determination of this compound in pure form and in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spectrophotometric Determination of Pipazethate HCl and Dextromethorphan HBr using Potassium Permanganate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Spectrophotometric Determination of Pipazethate HCl and Dextromethorphan HBr using Potassium Permanganate | Semantic Scholar [semanticscholar.org]
- 6. Spectrophotometric Determination of Pipazethate HCl and Dextromethorphan HBr using Potassium Permanganate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extractive Colourimetric Determination of Pipazethate HCl by Ion-pair Complex Formation in Pure Form, Dosage Form, Urine and in Presence of its Degradation Products [article.sapub.org]
- 8. sapub.org [sapub.org]
- 9. Extractive Colourimetric Determination of Pipazethate HCl by Ion-pair Complex Formation in Pure Form, Dosage Form, Urine and in Presence of its Degradation Products | Semantic Scholar [semanticscholar.org]
- 10. NOVEL METHODS FOR THE VISIBLE SPECTROPHOTOMETRIC DETERMINATION OF PIPAZETHATE HCl AND CHLORPHENOXAMINE HCl IN PURE AND TABLET DOSAGE FORMS | Semantic Scholar [semanticscholar.org]
- 11. ijpsr.com [ijpsr.com]
Application Notes and Protocols for the Quantification of Pipazethate Hydrochloride Using High-Performance Liquid Chromatography (HPLC)
This document provides detailed application notes and protocols for the quantitative determination of Pipazethate hydrochloride in bulk drug and pharmaceutical formulations using reversed-phase high-performance liquid chromatography (RP-HPLC). The methodologies described are based on validated, stability-indicating assays, ensuring accuracy and reliability for researchers, scientists, and drug development professionals.
Introduction
This compound is a non-narcotic antitussive agent.[1][2] Accurate and precise analytical methods are crucial for its quantification in quality control and stability studies. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and specificity.[1] This document outlines two distinct HPLC methods for the analysis of this compound, including detailed experimental conditions, validation parameters, and sample preparation protocols.
Method 1: Isocratic RP-HPLC with C18 Column
This method details a simple, rapid, and sensitive isocratic reversed-phase HPLC method for the determination of this compound.[3][4]
Chromatographic Conditions
| Parameter | Condition |
| Stationary Phase | C18 reversed-phase column |
| Mobile Phase | Water:Methanol (B129727) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
Method Validation Summary
This method was validated according to the International Conference on Harmonisation (ICH) guidelines.[3]
| Validation Parameter | Result |
| Linearity Range | 100 - 10,000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Inter- and Intra-assay Precision (%RSD) | < 4.2% |
| Inter- and Intra-assay Accuracy | Within ± 4.8% |
Experimental Protocol
1. Reagent and Sample Preparation:
- Mobile Phase Preparation: Prepare a mixture of high-purity water and methanol in a 40:60 volume/volume ratio. Degas the solution before use.
- Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
- Sample Solution (Tablets): Weigh and powder a minimum of 20 tablets. Transfer an accurately weighed portion of the powder equivalent to a specific amount of this compound into a volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to the mark. Filter the solution through a 0.45 µm membrane filter before injection.
- Sample Solution (Drops): Accurately measure a volume of the oral drops and dilute with the mobile phase to a suitable concentration within the linearity range.
2. HPLC System Setup and Analysis:
- Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
- Set the column oven temperature to 30°C and the UV detector to 230 nm.
- Inject equal volumes of the standard and sample solutions into the chromatograph.
- Record the chromatograms and measure the peak area for quantification.
3. Calculation:
- Calculate the concentration of this compound in the sample by comparing the peak area of the sample with the peak area of the standard.
Experimental Workflow
Method 2: Stability-Indicating Isocratic RP-HPLC with CN Column
This method describes a validated stability-indicating HPLC method for the determination of this compound in the presence of its degradation products.[5][6]
Chromatographic Conditions
| Parameter | Condition |
| Stationary Phase | 5 µm Cyano (CN) column |
| Mobile Phase | Acetonitrile:12 mM Ammonium (B1175870) Acetate:Diethylamine (B46881) (35:65:0.1, v/v/v), pH 4.0 |
| Flow Rate | Not explicitly stated, typically 1.0 mL/min is a good starting point. |
| Detection Wavelength | 225 nm |
Method Validation and Forced Degradation Summary
Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[5]
| Stress Condition | Details |
| Acid Degradation | 1N Hydrochloric Acid |
| Alkaline Degradation | 0.1N Sodium Hydroxide |
| Oxidative Degradation | 0.33% Hydrogen Peroxide |
| Thermal Degradation | 75°C |
| Photolytic Degradation | Exposure to light |
The method was able to resolve this compound from its degradation products formed under these stress conditions.[5]
Experimental Protocol
1. Reagent and Sample Preparation:
- Mobile Phase Preparation: Prepare a mixture of acetonitrile, 12 mM ammonium acetate, and diethylamine in a 35:65:0.1 volume/volume/volume ratio. Adjust the pH to 4.0. Degas the solution before use.
- Standard Stock Solution: Prepare a standard stock solution of this compound in the mobile phase.
- Sample Solution: Prepare the sample solution as described in Method 1, using the mobile phase of this method as the diluent.
2. Forced Degradation Study (General Procedure):
- Acid/Base Hydrolysis: Treat a solution of this compound with acid (e.g., 1N HCl) or base (e.g., 0.1N NaOH) at a specified temperature for a defined period. Neutralize the solution before dilution and injection.
- Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 0.33% H₂O₂) for a specific time.
- Thermal Degradation: Expose a solid or solution sample of this compound to elevated temperatures (e.g., 75°C).
- Photolytic Degradation: Expose a solution of this compound to UV or fluorescent light.
- Analyze the stressed samples by HPLC to evaluate the resolution between the parent drug and any degradation products.
3. HPLC System Setup and Analysis:
- Equilibrate the CN column with the mobile phase.
- Set the UV detector to 225 nm.
- Inject the standard, sample, and stressed sample solutions.
- Monitor the separation of this compound from its degradation products.
Logical Relationship of Stability-Indicating Method Development
Conclusion
The HPLC methods detailed in these application notes provide robust and reliable approaches for the quantification of this compound. Method 1 is a straightforward isocratic method suitable for routine quality control analysis. Method 2 is a stability-indicating assay, essential for stability studies and the analysis of samples that may contain degradation products. The selection of the method should be based on the specific analytical requirements of the user. Proper method validation should always be performed before routine use to ensure data quality and integrity.
References
- 1. Extractive Colourimetric Determination of Pipazethate HCl by Ion-pair Complex Formation in Pure Form, Dosage Form, Urine and in Presence of its Degradation Products [article.sapub.org]
- 2. Spectrophotometric Determination of Pipazethate HCl and Dextromethorphan HBr using Potassium Permanganate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Antitussive Activity of Pipazethate Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Putative Signaling Pathways
The antitussive effect of Pipazethate hydrochloride is thought to be mediated through its interaction with the sigma-1 receptor and potentially through the modulation of GABAergic neurotransmission. The following diagrams illustrate these proposed pathways.
Caption: Proposed signaling pathways for this compound's antitussive effect.
Experimental Protocols
Citric Acid-Induced Cough Model in Guinea Pigs
This model is a widely accepted method for evaluating the efficacy of potential antitussive agents.[4][5]
Materials:
-
Male Hartley guinea pigs (300-400 g)
-
This compound
-
Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)
-
Positive control: Codeine phosphate (B84403) (e.g., 10 mg/kg)
-
Citric acid solution (0.1 M to 0.6 M in sterile water)
-
Whole-body plethysmograph chamber
-
Nebulizer
-
Sound recording and analysis equipment
Experimental Workflow:
Caption: Workflow for the citric acid-induced cough model in guinea pigs.
Procedure:
-
Animal Acclimatization: House guinea pigs for at least one week before the experiment with free access to food and water.
-
Grouping and Dosing: Randomly assign animals to treatment groups: vehicle control, positive control (codeine phosphate), and various doses of this compound. Administer the compounds via the desired route (e.g., intraperitoneal or oral).
-
Pre-treatment Period: Allow for a pre-treatment period, typically 30 to 60 minutes, for the compound to be absorbed and distributed.
-
Cough Induction: Place each guinea pig individually into the whole-body plethysmograph chamber. After a brief adaptation period, expose the animal to an aerosol of citric acid solution generated by a nebulizer for a fixed duration (e.g., 5-10 minutes).
-
Data Recording: Record the number of coughs during the exposure period. Coughs are identified by a characteristic explosive sound and a sharp transient change in the plethysmograph pressure signal.
-
Data Analysis: Compare the mean number of coughs in the this compound-treated groups to the vehicle control group. Calculate the percentage inhibition of the cough reflex.
Sulfur Dioxide-Induced Cough Model in Mice
This model is another common method for screening antitussive compounds, particularly in mice.[6]
Materials:
-
Male albino mice (20-25 g)
-
This compound
-
Vehicle (e.g., sterile saline)
-
Positive control: Codeine phosphate (e.g., 10 mg/kg)
-
Sulfur dioxide (SO2) gas source
-
Exposure chamber
-
Observation chamber
Experimental Workflow:
Caption: Workflow for the sulfur dioxide-induced cough model in mice.
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week prior to the experiment.
-
Grouping and Dosing: Divide the mice into treatment groups and administer this compound, vehicle, or a positive control.
-
Pre-treatment Period: Allow a 30-minute pre-treatment period.
-
Cough Induction: Expose each mouse individually to a controlled concentration of sulfur dioxide gas in an exposure chamber for a short duration (e.g., 45-60 seconds).
-
Observation: Immediately after exposure, transfer the mouse to an observation chamber and count the number of coughs for a fixed period (e.g., 5 minutes).
-
Data Analysis: Determine the mean number of coughs for each group and calculate the percentage inhibition of cough compared to the vehicle control.
Data Presentation
Quantitative data from these studies should be summarized in clear and structured tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Citric Acid-Induced Cough in Guinea Pigs
| Treatment Group | Dose (mg/kg) | N | Mean Cough Count ± SEM | % Inhibition |
| Vehicle Control | - | 8 | 25.4 ± 2.1 | - |
| Codeine Phosphate | 10 | 8 | 8.2 ± 1.5* | 67.7 |
| Pipazethate HCl | 5 | 8 | (Data) | (Data) |
| Pipazethate HCl | 10 | 8 | (Data) | (Data) |
| Pipazethate HCl | 20 | 8 | (Data) | (Data) |
*p < 0.05 compared to Vehicle Control. (Illustrative data)
Table 2: Effect of this compound on Sulfur Dioxide-Induced Cough in Mice
| Treatment Group | Dose (mg/kg) | N | Mean Cough Count ± SEM | % Inhibition |
| Vehicle Control | - | 10 | 32.1 ± 3.5 | - |
| Codeine Phosphate | 10 | 10 | 11.5 ± 2.2* | 64.2 |
| Pipazethate HCl | 10 | 10 | (Data) | (Data) |
| Pipazethate HCl | 20 | 10 | (Data) | (Data) |
| Pipazethate HCl | 40 | 10 | (Data) | (Data) |
*p < 0.05 compared to Vehicle Control. (Illustrative data)
Conclusion
The provided protocols for the citric acid-induced cough model in guinea pigs and the sulfur dioxide-induced cough model in mice offer robust and reproducible methods for assessing the antitussive potential of this compound. By investigating its effects in these models, researchers can elucidate its dose-dependent efficacy and further explore its mechanism of action, contributing to the development of novel antitussive therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cough - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 6. Studies on in vivo antitussive activity of Leucas lavandulaefolia using a cough model induced by sulfur dioxide gas in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocol for Dissolving Pipazethate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pipazethate hydrochloride is a non-narcotic, centrally acting antitussive agent.[1] Accurate and reproducible preparation of this compound solutions is critical for reliable results in preclinical and clinical research. This document provides a detailed protocol for the dissolution of this compound for experimental use, covering solvent selection, stock solution preparation, and storage conditions.
Physicochemical Properties
This compound is typically a white to off-white or pale yellow crystalline powder.[2][3] It is known to be soluble in water and methanol (B129727).[3]
Recommended Solvents and Solubility
Based on available data, the following solvents are recommended for dissolving this compound:
-
Primary Recommended Solvent: High-purity water (e.g., double-distilled, deionized, or HPLC-grade) is the most commonly used and recommended solvent for preparing aqueous solutions of this compound.[4][5]
-
Alternative Solvent: Methanol can also be used, particularly in situations where a non-aqueous or a co-solvent system is required.[3] One study utilized 20% methanol as a co-solvent to prevent precipitation.[1]
Table 1: Solubility and Recommended Solvents
| Solvent | Solubility | Notes |
| Water (distilled, deionized) | Soluble | The preferred solvent for most applications.[2][3][4][5] |
| Methanol | Soluble | Can be used as a primary solvent or as a co-solvent with water.[1][3] |
| Acetone | Practically Insoluble | Not a recommended solvent.[3] |
| Petroleum Ether | Practically Insoluble | Not a recommended solvent.[3] |
Experimental Protocols
Preparation of a 1 mg/mL Stock Solution in Water
This protocol is suitable for preparing a standard aqueous stock solution.
Materials:
-
This compound powder
-
High-purity water (double-distilled or equivalent)
-
Calibrated analytical balance
-
Volumetric flask (appropriate size, e.g., 10 mL, 50 mL, 100 mL)
-
Magnetic stirrer and stir bar (optional)
-
Sterile syringe filter (0.22 µm) and syringe (optional, for sterile applications)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For a 1 mg/mL solution in a 100 mL volumetric flask, weigh 100 mg of the compound.[4]
-
Dissolution: Transfer the weighed powder into the volumetric flask. Add approximately half of the final volume of high-purity water to the flask.
-
Mixing: Gently swirl the flask or use a magnetic stirrer at a low speed to dissolve the powder completely. Ensure no visible particles remain.
-
Volume Adjustment: Once the powder is fully dissolved, add high-purity water to the flask until the bottom of the meniscus aligns with the calibration mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Sterilization (Optional): For cell culture or other sterile applications, filter the solution through a 0.22 µm sterile syringe filter into a sterile container.
-
Storage: Store the prepared stock solution as recommended in the storage section below.
Preparation of Working Solutions
Working solutions of lower concentrations can be prepared by diluting the stock solution with the appropriate solvent. For example, to prepare a 100 µg/mL working solution from a 1 mg/mL stock, dilute 1 mL of the stock solution with 9 mL of the solvent.
Stability and Storage of Solutions
Proper storage is crucial to maintain the stability and integrity of this compound solutions.
Table 2: Storage Conditions for this compound Solutions
| Storage Temperature | Duration | Recommendations |
| Room Temperature | Up to a few weeks | Aqueous solutions have been reported to be stable for at least 5 hours.[4] |
| -20°C | Up to 1 month | Recommended for intermediate-term storage.[6] |
| -80°C | Up to 6 months | Recommended for long-term storage.[6] |
Important Considerations:
-
Freeze-Thaw Cycles: To prevent degradation, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6]
-
Light and Moisture: Store solutions in sealed containers, protected from light and moisture.[6]
Visualization of the Dissolution Workflow
The following diagram illustrates the general workflow for preparing a this compound stock solution.
Caption: Workflow for the dissolution of this compound.
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.
References
- 1. Extractive Colourimetric Determination of Pipazethate HCl by Ion-pair Complex Formation in Pure Form, Dosage Form, Urine and in Presence of its Degradation Products [article.sapub.org]
- 2. CAS 6056-11-7: this compound | CymitQuimica [cymitquimica.com]
- 3. Pipazethate [drugfuture.com]
- 4. bu.edu.eg [bu.edu.eg]
- 5. Spectrophotometric Determination of Pipazethate HCl and Dextromethorphan HBr using Potassium Permanganate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Note: Spectrophotometric Analysis of Pipazethate HCl using Potassium Permanganate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a rapid, simple, and sensitive spectrophotometric method for the quantitative determination of Pipazethate Hydrochloride (HCl) in its pure form and within pharmaceutical formulations. The method is based on the oxidation of Pipazethate HCl by a known excess of potassium permanganate (B83412) (KMnO₄) in an acidic medium. The unreacted permanganate is then estimated by measuring the decrease in absorbance of a dye. This indirect spectrophotometric approach provides a reliable and cost-effective alternative to more complex chromatographic techniques for routine quality control analysis.
Introduction
Pipazethate HCl is a non-narcotic antitussive agent used to suppress non-productive coughs.[1] Accurate and precise analytical methods are crucial for ensuring the quality and efficacy of pharmaceutical products containing Pipazethate HCl. While methods like HPLC are available, spectrophotometry offers a more accessible and economical option for many quality control laboratories.[2][3]
The described method leverages the strong oxidizing properties of potassium permanganate.[4][5][6][7][8] In an acidic environment, Pipazethate HCl is oxidized by a surplus of KMnO₄. The amount of unreacted KMnO₄ is then determined by adding a dye and measuring the absorbance at its specific maximum wavelength (λmax). The decrease in the concentration of the dye is proportional to the concentration of Pipazethate HCl in the sample.
Principle of the Method
The analytical procedure involves two key steps:
-
Oxidation Reaction: A known excess of potassium permanganate solution is added to the Pipazethate HCl sample in the presence of sulfuric acid. The permanganate oxidizes the Pipazethate HCl, and in the process, the purple MnO₄⁻ is reduced.
-
Quantification of Excess Oxidant: The amount of unreacted potassium permanganate is determined by adding a specific dye. The remaining KMnO₄ bleaches the dye, and the decrease in the dye's color intensity, measured spectrophotometrically, is directly proportional to the initial concentration of Pipazethate HCl.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the spectrophotometric method for the analysis of Pipazethate HCl using potassium permanganate with different indicator dyes.[9][10]
| Parameter | Method A (Amaranth Dye) | Method B (Acid Orange II) | Method C (Indigocarmine) | Method D (Methylene Blue) |
| λmax (nm) | 521 | 485 | 610 | 664 |
| Beer's Law Range (µg/mL) | 2.0 - 16.0 | 2.0 - 16.0 | 2.0 - 16.0 | 2.0 - 16.0 |
| Molar Absorptivity (L mol⁻¹ cm⁻¹) | 1.484 x 10⁴ | 1.250 x 10⁴ | 1.062 x 10⁴ | 1.321 x 10⁴ |
| Sandell Sensitivity (ng cm⁻²) | 29.36 | 34.88 | 41.03 | 32.99 |
| Correlation Coefficient (r) | ≥ 0.9993 | ≥ 0.9993 | ≥ 0.9993 | ≥ 0.9993 |
Experimental Protocols
Materials and Reagents
-
Pipazethate HCl: Pure standard and pharmaceutical formulations (tablets or drops).
-
Potassium Permanganate (KMnO₄): Analytical grade.
-
Sulfuric Acid (H₂SO₄): Analytical grade.
-
Indicator Dyes: Amaranth, Acid Orange II, Indigocarmine, Methylene Blue (analytical grade).
-
Distilled or Deionized Water.
Preparation of Standard and Sample Solutions
-
Standard Pipazethate HCl Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of pure Pipazethate HCl in 100 mL of distilled water in a volumetric flask.
-
Sample Solution from Tablets: Weigh and powder twenty tablets. Dissolve a quantity of the powder equivalent to 20 mg of Pipazethate HCl in 20 mL of distilled water, transfer to a 100 mL volumetric flask, shake for 10 minutes, and dilute to the mark with distilled water.[2]
-
Sample Solution from Drops: Mix the contents of five bottles of drops. Transfer a volume equivalent to 40 mg of Pipazethate HCl to a suitable volumetric flask and dilute with distilled water to achieve a known concentration.[2]
Spectrophotometric Procedure
-
Into a series of 10 mL volumetric flasks, pipette 1.0 mL of the Pipazethate HCl solution (standard or sample).
-
Add 0.5 mL of 2.0 M H₂SO₄ to each flask to create an acidic medium.[3]
-
Add 2.0 mL of 5.0 x 10⁻⁴ M KMnO₄ solution to each flask.[3]
-
Heat the mixture in a water bath at 60 ± 2°C for 5.0 minutes.[3]
-
Cool the flasks to room temperature.
-
Add a specific volume of the chosen 5.0 x 10⁻⁴ M dye solution (e.g., 1.0 mL of Amaranth, 1.5 mL of Acid Orange II, 1.2 mL of Indigocarmine, or 2.0 mL of Methylene Blue).[3]
-
Dilute the solution to the 10 mL mark with distilled water.
-
Measure the absorbance of the solution at the corresponding λmax against a reagent blank prepared in the same manner without the drug.[3][9]
-
Construct a calibration curve by plotting the absorbance versus the concentration of Pipazethate HCl. Determine the concentration of the unknown sample from this curve.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the spectrophotometric analysis of Pipazethate HCl.
Caption: Logical relationship of reactants and products in the assay.
Conclusion
The spectrophotometric method employing potassium permanganate as an oxidizing agent is a valid and reliable technique for the determination of Pipazethate HCl in bulk and pharmaceutical dosage forms. The procedure is straightforward, cost-effective, and does not require highly specialized equipment, making it highly suitable for routine quality control analysis. The good accuracy and precision, as indicated by the validation parameters, demonstrate the robustness of this analytical method.[9][10]
References
- 1. Extractive Colourimetric Determination of Pipazethate HCl by Ion-pair Complex Formation in Pure Form, Dosage Form, Urine and in Presence of its Degradation Products [article.sapub.org]
- 2. bu.edu.eg [bu.edu.eg]
- 3. Spectrophotometric Determination of Pipazethate HCl and Dextromethorphan HBr using Potassium Permanganate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potassium permanganate, potassium dichromate – one of the excellent tools of analysis | PPTX [slideshare.net]
- 6. Potassium permanganate - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Potassium Permanganate? [synapse.patsnap.com]
- 8. quora.com [quora.com]
- 9. Spectrophotometric Determination of Pipazethate HCl and Dextromethorphan HBr using Potassium Permanganate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Spectrophotometric Determination of Pipazethate HCl and Dextromethorphan HBr using Potassium Permanganate | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Thin-Layer Chromatography for the Analysis of Pipazethate Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pipazethate (B1678394) hydrochloride is a centrally acting antitussive agent used for the suppression of non-productive cough.[1][2][3] It functions by inhibiting the excitability of the cough center in the medulla and may also exert peripheral effects on the respiratory tract.[3][4] Accurate and reliable analytical methods are crucial for the quality control, stability testing, and formulation development of pipazethate hydrochloride. Thin-layer chromatography (TLC), including its high-performance version (HPTLC), offers a simple, rapid, and cost-effective method for the identification, separation, and quantification of this compound and its degradation products.
This document provides detailed application notes and protocols for the analysis of this compound using TLC and HPTLC methods.
Quantitative Data Summary
The following tables summarize the quantitative data from validated HPTLC and TLC methods for the analysis of this compound.
Table 1: HPTLC Method Validation Parameters
| Parameter | Value |
| Stationary Phase | HPTLC aluminum sheets of silica (B1680970) gel 60 F254 |
| Mobile Phase | Chloroform : Diethylamine : Methanol (B129727) (9.4 : 0.1 : 0.5, v/v/v) |
| Detection Wavelength | Densitometric measurement at 225 nm |
| Linearity Range | 4–14 µ g/spot |
| Mean Percentage Recovery | 100.19% ± 0.77 |
Data sourced from a stability-indicating HPTLC method.
Table 2: TLC Densitometric Method for Analysis with Alkaline Degradant
| Parameter | Value |
| Mobile Phase | Methanol : Ethyl Acetate : Ammonia (8 : 2 : 0.2, v/v/v) |
| Detection Wavelength | 251 nm |
| Concentration Range | 4–14 µ g/spot |
| Mean Percentage Recovery | 100.19% ± 0.77 |
This method is suitable for the determination of pipazethate HCl in the presence of its alkaline degradation product.[5]
Experimental Protocols
Protocol 1: High-Performance Thin-Layer Chromatography (HPTLC) for this compound
This protocol is based on a validated stability-indicating HPTLC method and is suitable for the quantification of this compound and the analysis of its degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
HPTLC plates: Aluminum sheets pre-coated with silica gel 60 F254
-
Chloroform (analytical grade)
-
Diethylamine (analytical grade)
-
Methanol (analytical grade)
-
Sample solvent: Methanol
-
HPTLC development chamber
-
Densitometer/plate scanner
-
Micropipettes or automated TLC spotter
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare working standard solutions of varying concentrations (e.g., 0.4, 0.8, 1.2, 1.6, 2.0, 2.4, 2.8 mg/mL) by diluting with methanol to establish a calibration curve.
3. Sample Preparation:
-
For bulk drug analysis, accurately weigh and dissolve the sample in methanol to achieve a final concentration within the linear range (e.g., 1 mg/mL).
-
For pharmaceutical formulations, weigh and finely powder a representative sample. Extract a quantity of the powder equivalent to a known amount of this compound with methanol. Sonicate for 15 minutes and filter. Dilute the filtrate with methanol to a final concentration within the linear range.
4. Chromatographic Conditions:
-
Stationary Phase: HPTLC aluminum sheets of silica gel 60 F254.
-
Mobile Phase: Prepare a fresh mixture of Chloroform : Diethylamine : Methanol in the ratio of 9.4 : 0.1 : 0.5 (v/v/v).
-
Application: Apply 10 µL of the standard and sample solutions as bands of appropriate width onto the HPTLC plate.
-
Development: Develop the plate in a pre-saturated HPTLC chamber with the mobile phase for a migration distance of approximately 8 cm.
-
Drying: After development, air dry the plate.
5. Detection and Quantification:
-
Scan the dried plate using a densitometer at a wavelength of 225 nm.[6]
-
Record the peak areas and construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Protocol 2: Thin-Layer Chromatography for this compound in the Presence of its Alkaline Degradation Product
This method is suitable for the separation and determination of this compound from its alkaline degradation product.[5]
1. Materials and Reagents:
-
This compound reference standard
-
TLC plates: Pre-coated with silica gel
-
Methanol (analytical grade)
-
Ethyl Acetate (analytical grade)
-
Ammonia solution (analytical grade)
-
Sample solvent: Methanol
-
TLC development chamber
-
UV lamp for visualization
-
Densitometer/plate scanner
2. Standard and Sample Preparation:
-
Prepare standard and sample solutions in methanol as described in Protocol 1, ensuring the concentrations are within the range of 4–14 µ g/spot .[5]
3. Chromatographic Conditions:
-
Stationary Phase: TLC plates pre-coated with silica gel.
-
Mobile Phase: Prepare a fresh mixture of Methanol : Ethyl Acetate : Ammonia in the ratio of 8 : 2 : 0.2 (v/v/v).[5]
-
Application: Apply the desired volume of the standard and sample solutions to the TLC plate.
-
Development: Develop the plate in a pre-saturated TLC chamber with the mobile phase.
-
Drying: Air dry the plate after development.
4. Detection and Quantification:
-
Visualize the spots under a UV lamp.
-
For quantitative analysis, scan the chromatograms at 251 nm.[5]
-
Quantify the amount of this compound by comparing the peak area of the sample to that of the standard.
Visualizations
Caption: Experimental workflow for the TLC/HPTLC analysis of this compound.
Caption: Simplified signaling pathway for the antitussive action of this compound.
References
- 1. Extractive Colourimetric Determination of Pipazethate HCl by Ion-pair Complex Formation in Pure Form, Dosage Form, Urine and in Presence of its Degradation Products [article.sapub.org]
- 2. What is Pipazetate Hydrochloride used for? [synapse.patsnap.com]
- 3. This compound | 6056-11-7 | Benchchem [benchchem.com]
- 4. What is the mechanism of Pipazetate Hydrochloride? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Pipazethate Hydrochloride in Respiratory Conditions
Introduction
Pipazethate (B1678394) hydrochloride is a centrally acting cough suppressant. It is indicated for the treatment of non-productive, irritative, and spasmodic coughs. Unlike codeine and its derivatives, pipazethate is a non-narcotic antitussive agent. Its mechanism of action is believed to involve the selective depression of the medullary cough center.
Disclaimer: The following sections provide a general overview based on available information. Detailed experimental protocols and extensive quantitative data from recent, peer-reviewed studies on pipazethate hydrochloride are limited in the public domain. Researchers should consult comprehensive pharmacological databases and older literature for more in-depth information.
I. Mechanism of Action (Postulated)
Pipazethate is thought to act by interrupting the cough reflex arc at the level of the brainstem. The proposed pathway involves the suppression of neuronal signaling within the cough center located in the medulla oblongata.
Caption: Postulated signaling pathway for this compound's antitussive effect.
II. Quantitative Data Summary
Comprehensive, comparative quantitative data from recent studies are scarce. The table below summarizes general clinical and pharmacological information.
| Parameter | Value | Species | Reference |
| Therapeutic Use | Antitussive (Cough Suppressant) | Human | |
| Onset of Action | 10-30 minutes | Human | |
| Duration of Action | 3-4 hours | Human | |
| Common Adult Dosage | 20-40 mg, 3-4 times daily | Human | |
| Common Pediatric Dosage | 10-20 mg, 3-4 times daily | Human |
III. Experimental Protocols (General Framework)
1. Animal Model of Cough Induction
-
Objective: To assess the antitussive efficacy of this compound in a controlled animal model.
-
Model: Guinea pigs are commonly used due to their well-defined cough reflex.
-
Procedure:
-
Acclimatize animals to the experimental environment.
-
Administer this compound or vehicle control (e.g., saline) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
After a predetermined pretreatment time, place the animal in a whole-body plethysmograph.
-
Expose the animal to a tussive agent, such as citric acid or capsaicin (B1668287) aerosol, for a fixed duration.
-
Record the number of coughs using a pneumotachograph and specialized software.
-
Compare the cough frequency between the treated and control groups to determine the percentage of cough inhibition.
-
Caption: General experimental workflow for preclinical antitussive testing.
2. In Vitro Receptor Binding/Functional Assays (Hypothetical)
-
Objective: To investigate the interaction of this compound with neuronal receptors potentially involved in the cough reflex.
-
Procedure:
-
Prepare cell lines or primary neuronal cultures expressing receptors of interest (e.g., opioid, sigma, or other CNS receptors).
-
For binding assays, use a radiolabeled ligand for the receptor of interest and measure its displacement by varying concentrations of pipazethate.
-
For functional assays (e.g., calcium imaging or patch-clamp), measure the cellular response (e.g., changes in intracellular calcium or membrane potential) to a known agonist in the presence and absence of pipazethate.
-
Analyze the data to determine binding affinity (Ki) or functional inhibition (IC50).
-
IV. Clinical Trial Design (General Protocol)
A randomized, double-blind, placebo-controlled clinical trial would be the standard for evaluating the efficacy of this compound in patients with chronic cough.
-
Objective: To assess the efficacy and safety of this compound in reducing cough frequency in adults with chronic cough.
-
Study Design:
-
Screening Phase: Recruit patients with a non-productive cough lasting for more than 8 weeks. Exclude patients with identifiable causes of cough that have specific treatments (e.g., asthma, GERD).
-
Randomization: Randomly assign participants to receive either this compound (e.g., 40 mg three times daily) or a matching placebo.
-
Treatment Phase: Participants take the assigned treatment for a specified period (e.g., 4 weeks).
-
Efficacy Assessment: The primary endpoint would be the change in 24-hour cough frequency from baseline, measured using an objective cough monitor. Secondary endpoints could include subjective measures like the Leicester Cough Questionnaire (LCQ).
-
Safety Assessment: Monitor and record all adverse events throughout the study.
-
Statistical Analysis: Compare the change in cough frequency between the pipazethate and placebo groups using appropriate statistical tests.
-
Caption: Logical flow of a randomized controlled trial for an antitussive agent.
Troubleshooting & Optimization
Improving solubility of Pipazethate hydrochloride in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pipazethate hydrochloride. The information below addresses common challenges related to its solubility in aqueous solutions.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for troubleshooting solubility issues.
| Property | Value | Source |
| Chemical Formula | C₂₁H₂₅N₃O₃S·HCl | [1] |
| Molecular Weight | 435.97 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| General Solubility | Soluble in water and methanol. Practically insoluble in acetone (B3395972) and petroleum ether. | [2] |
| Reported Aqueous Solubility | 1 mg/mL (requires sonication and warming) | [3] |
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
This compound is generally described as being soluble in water.[1][2] However, its practical solubility can be limited, with one source indicating a solubility of approximately 1 mg/mL in water, which requires both ultrasonic treatment and warming to achieve.[3] For routine applications, preparing a stock solution of 1 mg/mL (100 mg in 100 mL of water) is a common practice.[4] If you require higher concentrations, you may encounter dissolution challenges.
Q2: I'm having trouble dissolving this compound. What are the initial troubleshooting steps?
Difficulty in dissolving the compound is a common issue, especially at higher concentrations. Follow this initial troubleshooting workflow:
References
Pipazethate Hydrochloride Degradation Product Analysis: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to analyzing the degradation products of pipazethate (B1678394) hydrochloride. It includes troubleshooting guides for common experimental issues and frequently asked questions, supported by detailed experimental protocols and data summaries.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for pipazethate hydrochloride?
This compound is susceptible to degradation under various stress conditions, including alkaline, acidic, and oxidative environments.[1][2] The most well-documented degradation pathway is alkaline-catalyzed hydrolysis of the ester linkage.[3]
-
Alkaline Hydrolysis: In a strong basic medium, this compound undergoes hydrolysis of its ester group, resulting in two primary degradation products.[3] One is the alcohol derived from the ester side chain, which does not have a chromophoric group and thus does not interfere with UV-based detection methods for the intact drug.[3] The other is the free base that remains after decarboxylation.[3]
-
Acidic and Oxidative Degradation: The drug also degrades under acidic and oxidative conditions.[1][2] While the exact structures of these degradation products are not extensively detailed in the available literature, they are known to produce a yellowish color in certain colorimetric assays.[1]
-
Neutral, Thermal, and Photolytic Conditions: this compound is reported to be more stable under neutral conditions.[1] However, it is also subject to thermal and photolytic degradation.[2]
Q2: What are the recommended analytical techniques for studying this compound degradation?
Several stability-indicating methods have been developed for the determination of this compound in the presence of its degradation products. These include High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Vis Spectrophotometry.[2][3]
Q3: How can I prepare a sample of the alkaline degradation product for use as a reference standard?
A sample of the alkaline degradation product can be prepared in the laboratory by refluxing a solution of pure this compound in a strong basic medium.[3] A detailed protocol is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guides
This section addresses common issues that may arise during the analysis of this compound degradation products.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of pipazethate HCl and its degradation products in HPLC. | - Inappropriate mobile phase composition or pH.- Unsuitable column type. | - Optimize the mobile phase. A mixture of methanol (B129727) and 1% ammonium (B1175870) sulfate (B86663) (80:20 v/v) with a pH of 5.7 has been shown to be effective.[3]- Consider using a C18 or a CN column.[2][3]- Adjust the flow rate and column temperature. |
| Inconsistent peak areas or retention times in HPLC. | - Fluctuation in mobile phase composition.- Column degradation.- Sample instability. | - Ensure the mobile phase is well-mixed and degassed.- Use a guard column to protect the analytical column.- Prepare fresh sample solutions and keep them in a controlled environment. |
| Difficulty in visualizing degradation products on a TLC plate. | - Inappropriate mobile phase.- Insufficient concentration of degradation products. | - Use a mobile phase of methanol: ethyl acetate: ammonia (B1221849) (8:2:0.2, v/v/v) for good separation.[3]- Concentrate the sample before spotting it on the TLC plate.- Ensure complete degradation in forced degradation studies to generate a higher concentration of degradants. |
| Interference from excipients in pharmaceutical formulations. | - Excipients may co-elute with the drug or its degradation products. | - Develop a robust sample preparation method to remove interfering excipients. This may include liquid-liquid extraction or solid-phase extraction.- The described spectrophotometric methods have been shown to be free from interference by common excipients like starch and glucose.[4] |
| Formation of unexpected degradation products. | - Interaction with incompatible excipients.- Uncontrolled storage conditions. | - Conduct compatibility studies with all formulation excipients.- Store the drug substance and product under controlled temperature and humidity, protected from light. |
Data Presentation
Summary of Analytical Methods for Pipazethate HCl and its Degradation Products
| Method | Mobile Phase/Reagents | Detection Wavelength | Linearity Range | Reference |
| HPLC | Methanol: 1% Ammonium Sulphate (80:20, v/v), pH 5.7 | Not Specified | 5–200 µg/mL | [3] |
| HPTLC | Methanol: Ethyl Acetate: Ammonia (8:2:0.2, v/v/v) | 251 nm | 4–14 µ g/spot | [3] |
| Ratio-Spectra 1st Derivative Spectrophotometry | Not Applicable | 305 nm | 10–70 µg/mL | [3] |
| HPLC | Acetonitrile: 12 mM Ammonium Acetate: Diethylamine (35:65:0.1, v/v/v), pH 4.0 | 225 nm | Not Specified | [2] |
| HPTLC | Chloroform: Diethylamine: Methanol (9.4:0.1:0.5, v/v/v) | 225 nm | Not Specified | [2] |
| Spectrophotometry (Method A) | Fe³⁺ with o-phenanthroline | 510 nm | 0.5–8 µg/mL | [4] |
| Spectrophotometry (Method B) | Fe³⁺ with bipyridyl | 522 nm | 2–16 µg/mL | [4] |
| Spectrophotometry (Method C) | Fe(III) reduction and reaction with ferricyanide | 750 nm | 3–15 µg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of Alkaline Degradation Product[3]
-
Dissolve 100 mg of pure this compound in the minimum amount of methanol.
-
Add 100 mL of 2 M sodium hydroxide (B78521) solution to a 500 mL flask containing the dissolved drug.
-
Reflux the mixture for 5 hours. The completion of the degradation can be monitored by TLC.
-
Filter the precipitate that forms.
-
Wash the precipitate with distilled water (5 x 10 mL).
-
Transfer the washed precipitate to a flat-bottom dish and dry at 105°C for 2 hours.
-
The resulting residue is the alkaline degradation product and can be used for further analysis, such as structure elucidation by IR and mass spectroscopy.
Protocol 2: Forced Degradation Studies[1][2]
Forced degradation studies are essential for developing and validating stability-indicating methods.
-
Acidic Degradation: Dissolve 5 mg of pipazethate HCl in 10 mL of methanol and add 40 mL of 2 M HCl. Protect the solution from light and heat at 80°C in an oven for 8 hours.[1]
-
Alkaline Degradation: Dissolve 5 mg of pipazethate HCl in 10 mL of methanol and add 40 mL of 2 M NaOH. Protect the solution from light and heat at 80°C in an oven for 8 hours.[1]
-
Oxidative Degradation: Dissolve 5 mg of pipazethate HCl in 10 mL of methanol and add 40 mL of 20% H₂O₂. Protect the solution from light and heat at 80°C in an oven for 8 hours.[1]
-
Neutral Hydrolysis: Dissolve 5 mg of pipazethate HCl in 10 mL of methanol and add 40 mL of water. Protect the solution from light and heat at 80°C in an oven for 8 hours.[1]
-
Thermal Degradation: Expose the solid drug to dry heat at 75°C.[2]
-
Photolytic Degradation: Expose the drug substance to light.[2]
Visualizations
Caption: Workflow for Pipazethate HCl Degradation Analysis.
Caption: Alkaline Degradation Pathway of Pipazethate HCl.
References
Technical Support Center: Overcoming Pipazethate Hydrochloride Interference in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from Pipazethate hydrochloride in their experiments. The following information is designed to help you identify, understand, and mitigate common sources of assay artifacts.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is organized by the type of suspected interference to help you quickly diagnose and resolve potential issues when working with this compound.
Suspected Compound Aggregation
Q1: My dose-response curve for an inhibitor, in the presence of this compound, is unusually steep and shows a "hump." Could this be due to interference?
A1: Yes, this is a classic sign of interference by compound aggregation. This compound, as a cationic amphiphilic molecule, has a tendency to form colloidal aggregates at certain concentrations in aqueous solutions. These aggregates can non-specifically sequester and denature proteins, leading to what appears to be inhibition.
Troubleshooting Guide: Compound Aggregation
| Symptom | Potential Cause | Troubleshooting Steps |
| Unusually steep, non-sigmoidal dose-response curve. | This compound is forming aggregates that inhibit the target protein non-specifically. | 1. Detergent Test: Re-run the assay with the addition of a low concentration (0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20. If the inhibitory effect of this compound is significantly reduced or eliminated, aggregation is the likely cause. 2. Centrifugation: Before adding to the assay, centrifuge the this compound solution at high speed (e.g., >15,000 x g) for 15-30 minutes. Test the supernatant for activity. A loss of "inhibition" suggests that the aggregates were pelleted. 3. Enzyme Concentration Dependence: Vary the concentration of your target enzyme. True inhibitors are typically independent of enzyme concentration, while aggregators show reduced inhibition at higher enzyme concentrations. |
Hypothetical Data: Effect of Triton X-100 on this compound Inhibition
| Pipazethate HCl (µM) | % Inhibition (No Detergent) | % Inhibition (with 0.05% Triton X-100) |
| 1 | 5 | 2 |
| 5 | 25 | 4 |
| 10 | 85 | 8 |
| 20 | 95 | 12 |
| 50 | 98 | 15 |
Experimental Protocol: Detergent Test for Aggregation
-
Prepare Reagents:
-
Prepare your standard assay buffer.
-
Prepare a second batch of assay buffer containing 0.05% (v/v) Triton X-100.
-
Prepare serial dilutions of this compound in both the standard and detergent-containing buffers.
-
-
Assay Procedure:
-
Set up two sets of assay plates.
-
In the first set, perform your standard assay protocol using the this compound dilutions in the standard buffer.
-
In the second set, perform the same assay protocol but use the this compound dilutions and assay components prepared in the detergent-containing buffer.
-
-
Data Analysis:
-
Generate dose-response curves for both conditions.
-
Compare the IC50 values. A significant rightward shift in the IC50 in the presence of detergent is strong evidence for aggregation-based inhibition.
-
Troubleshooting Workflow for Suspected Aggregation
Caption: A logical workflow to diagnose aggregation-based interference.
Suspected Spectroscopic Interference
Q2: I am using a fluorescence-based assay and see an unexpected increase/decrease in signal in the presence of this compound, even in my no-enzyme controls. What could be happening?
A2: this compound contains a benzothiazine core, a heterocyclic system that can exhibit intrinsic fluorescence (autofluorescence) or absorb light in the UV-Vis spectrum, potentially quenching the fluorescence of your reporter fluorophore (inner filter effect).
Troubleshooting Guide: Spectroscopic Interference
| Symptom | Potential Cause | Troubleshooting Steps |
| High background signal in a fluorescence assay. | This compound is autofluorescent at the assay's excitation/emission wavelengths. | 1. Compound-Only Control: Measure the fluorescence of this compound at various concentrations in the assay buffer without any other assay components. 2. Wavelength Scan: Perform an excitation and emission scan of this compound to determine its spectral properties. If possible, choose assay fluorophores with spectra that do not overlap. |
| Decreased signal in a fluorescence assay. | This compound is absorbing the excitation or emission light (inner filter effect). | 1. Absorbance Scan: Measure the absorbance spectrum of this compound. Significant absorbance at the excitation or emission wavelengths of your fluorophore suggests quenching. 2. Change Fluorophore: If possible, switch to a red-shifted fluorophore that is less likely to be affected by the absorbance of small molecules. |
Hypothetical Data: Autofluorescence of this compound
| Pipazethate HCl (µM) | Fluorescence Units (Assay Wavelengths) |
| 0 (Blank) | 50 |
| 1 | 150 |
| 5 | 750 |
| 10 | 1500 |
| 20 | 3000 |
| 50 | 6500 |
Experimental Protocol: Compound-Only Control for Autofluorescence
-
Prepare Samples:
-
Prepare a serial dilution of this compound in the same assay buffer used for your experiment.
-
Include a "buffer only" blank control.
-
-
Measurement:
-
Dispense the dilutions and the blank into the wells of a microplate.
-
Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths and gain settings as your primary assay.
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
If you observe a concentration-dependent increase in fluorescence, this indicates that this compound is autofluorescent and is contributing to your assay signal. This background signal should be subtracted from your experimental data.
-
Signaling Pathway of Potential Spectroscopic Interference
Technical Support Center: Optimizing HPLC Parameters for Pipazethate Hydrochloride Separation
Welcome to the technical support center for the HPLC analysis of Pipazethate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting assistance for common issues encountered during chromatographic separation.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting HPLC conditions for this compound analysis?
A1: A common starting point for the analysis of this compound is using a reversed-phase C18 column with a mobile phase consisting of a mixture of methanol (B129727) and water or a buffer. Detection is typically performed using a UV detector at wavelengths around 230 nm or 251 nm.[1][2]
Q2: What is the expected retention time for this compound?
A2: The retention time for this compound will vary depending on the specific HPLC method, including the column, mobile phase composition, and flow rate. It is essential to run a standard solution to determine the retention time for your specific system.
Q3: How can I ensure the stability of this compound during analysis?
A3: this compound can be susceptible to degradation, particularly under alkaline conditions.[2][3] To ensure stability, it is recommended to use freshly prepared solutions and control the pH of the mobile phase. A stability-indicating method should be used to separate the intact drug from any potential degradation products.
Q4: What are the common degradation products of this compound?
A4: The primary degradation product of this compound is formed under alkaline conditions.[2][3] When developing a stability-indicating method, it is crucial to demonstrate the separation of the main peak from any peaks corresponding to these degradants.
Experimental Protocols
Below are detailed methodologies for two commonly cited HPLC methods for the separation of this compound.
Method 1: Isocratic RP-HPLC with Methanol/Water Mobile Phase
This method is a straightforward approach for the routine analysis of this compound.
-
Column: C18 reversed-phase column (e.g., 5 µm particle size).[1][4]
-
Mobile Phase: An isocratic mixture of water and methanol (40:60, v/v).[1][4]
-
Injection Volume: Typically 20 µL.
Method 2: Isocratic RP-HPLC with Buffered Mobile Phase
This method is suitable for a stability-indicating assay, capable of separating this compound from its alkaline degradation product.
-
Column: C18 reversed-phase column.
-
Mobile Phase: An isocratic mixture of methanol and 1% ammonium (B1175870) sulfate (B86663) solution (80:20, v/v), with the pH adjusted to 5.7.[2][3]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection: UV detection at 230 nm.[3]
-
Injection Volume: Typically 20 µL.
Data Presentation
The following tables summarize the key quantitative parameters for the described HPLC methods.
Table 1: HPLC Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 |
| Column Type | C18 Reversed-Phase | C18 Reversed-Phase |
| Mobile Phase | Water:Methanol (40:60, v/v)[1][4] | Methanol:1% Ammonium Sulfate (pH 5.7) (80:20, v/v)[2][3] |
| Flow Rate | 1.0 mL/min[1][4] | 1.0 - 1.5 mL/min |
| Detection Wavelength | 230 nm[1][4] | 230 nm[3] |
| Column Temperature | 30°C[1][4] | Ambient |
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments in a question-and-answer format.
Issue 1: Peak Tailing or Fronting
-
Question: My this compound peak is showing significant tailing or fronting. What could be the cause and how can I fix it?
-
Answer: Peak asymmetry can be caused by several factors. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for peak asymmetry.
Issue 2: Fluctuating Retention Times
-
Question: The retention time for this compound is shifting between injections. What is causing this instability?
-
Answer: Retention time variability is often due to issues with the HPLC system or mobile phase preparation.
Caption: Troubleshooting guide for retention time instability.
Issue 3: Poor Resolution Between Pipazethate and Degradation Products
-
Question: I am not getting baseline separation between the main peak and a suspected degradation peak. How can I improve the resolution?
-
Answer: Improving resolution in a stability-indicating assay may require adjustments to the mobile phase or column.
Caption: Workflow for improving chromatographic resolution.
References
Technical Support Center: Pipazethate Hydrochloride Stability in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pipazethate hydrochloride in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of degradation. What are the primary factors affecting its stability?
A1: this compound is susceptible to degradation under several conditions. The primary factors influencing its stability in solution are pH, temperature, and exposure to oxidizing agents and light. It is most stable under neutral conditions.[1] Hydrolysis of the ester linkage is a major degradation pathway, particularly in alkaline and acidic environments.[2]
Q2: What is the expected shelf-life of a this compound stock solution?
A2: The shelf-life of a this compound stock solution is highly dependent on the solvent and storage conditions. For aqueous solutions, stability is optimal at a neutral pH. For long-term storage, it is recommended to store solutions at -20°C for up to one month or at -80°C for up to six months, protected from moisture and light.
Q3: I've observed precipitation in my aqueous this compound solution. What could be the cause and how can I resolve it?
A3: this compound has limited solubility in purely aqueous solutions, which can lead to precipitation. To avoid this, using a co-solvent is recommended. A 20% methanol (B129727) in water solution has been shown to be effective in preventing precipitation during stability studies.[1]
Q4: What are the known degradation products of this compound?
A4: The primary degradation pathway for this compound is the hydrolysis of its ester bond. In alkaline conditions, this leads to the formation of two main degradation products: an alcohol derivative from the hydrolysis of the ester group and a free base that results from subsequent decarboxylation.[2]
Troubleshooting Guide
Issue 1: Rapid Loss of Potency in Solution
Symptoms:
-
Decreased peak area in HPLC analysis over a short period.
-
Reduced efficacy in biological assays.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Inappropriate pH | This compound is most stable at neutral pH. Verify the pH of your solution and adjust to pH ~7 if necessary. Avoid highly acidic or alkaline conditions. |
| High Temperature | Degradation is accelerated at elevated temperatures. Prepare and store solutions at recommended temperatures (-20°C or -80°C for long-term storage). Avoid repeated freeze-thaw cycles. |
| Oxidation | The molecule is susceptible to oxidation. Use de-gassed solvents and consider adding an antioxidant if compatible with your experimental setup. Protect the solution from air exposure. |
| Photodegradation | This compound can degrade upon exposure to light. Always store solutions in amber vials or protect them from light using aluminum foil. |
Issue 2: Inconsistent Results in Stability Studies
Symptoms:
-
High variability in analytical measurements between replicate samples or different time points.
-
Appearance of unexpected peaks in chromatograms.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Incomplete Dissolution | Ensure complete dissolution of the compound. Use of sonication or gentle warming along with a co-solvent like methanol may be necessary. |
| Interaction with Container | This compound may adsorb to certain plastics. Use glass or polypropylene (B1209903) containers for storage and preparation of solutions. |
| Contamination | Ensure the purity of solvents and reagents. Contaminants can catalyze degradation reactions. |
Quantitative Stability Data
The following tables summarize the degradation kinetics of this compound under various stress conditions. The data is based on pseudo-first-order kinetics.
Table 1: Degradation Rate Constants (k), Half-life (t½), and Activation Energy (Ea) under Different Stress Conditions
| Stress Condition | Temperature (°C) | k (hour⁻¹) | t½ (hours) | Ea (kcal/mol) |
| Acidic (1N HCl) | 50 | 0.012 | 57.75 | 15.23 |
| 75 | 0.045 | 15.40 | ||
| 90 | 0.098 | 7.07 | ||
| Alkaline (0.1N NaOH) | 50 | 0.085 | 8.15 | 18.76 |
| 75 | 0.380 | 1.82 | ||
| 90 | 0.890 | 0.78 | ||
| Oxidative (0.33% H₂O₂) | 50 | 0.035 | 19.80 | 12.45 |
| 75 | 0.105 | 6.60 | ||
| 90 | 0.210 | 3.30 |
Table 2: pH-Rate Profile of this compound Degradation
| pH | k_obs (hour⁻¹) |
| 1.8 | 0.009 |
| 3.2 | 0.004 |
| 5.0 | 0.002 |
| 7.4 | 0.003 |
| 9.2 | 0.025 |
| 11.4 | 0.150 |
Experimental Protocols
Forced Degradation Study Protocol
This protocol is a general guideline for inducing degradation of this compound to study its stability.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 1N HCl. Incubate at 50°C, 75°C, and 90°C.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1N NaOH. Incubate at 50°C, 75°C, and 90°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 0.33% H₂O₂. Incubate at 50°C, 75°C, and 90°C.
-
Thermal Degradation: Heat the solid drug powder at 75°C.
-
Photolytic Degradation: Expose the solid drug powder to direct sunlight.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed solutions.
-
Neutralize the acidic and alkaline samples.
-
Dilute all samples to a suitable concentration with the mobile phase for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Stability-Indicating HPLC Method
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of water and methanol (e.g., 40:60, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 230 nm.
Visualizations
Troubleshooting Workflow for this compound Solution Instability
Caption: Troubleshooting workflow for this compound solution instability.
Signaling Pathway: this compound as a GABAa Receptor Antagonist
Caption: Competitive antagonism of the GABAa receptor by this compound.
References
Technical Support Center: Minimizing Pipazethate Hydrochloride Toxicity in Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the potential toxic effects of Pipazethate hydrochloride in cell culture experiments.
Disclaimer: There is a notable lack of publicly available in vitro cytotoxicity data for this compound. The following quantitative data, specific concentrations, and detailed cellular effects are presented as illustrative examples based on the known pharmacological profile of the drug and general principles of drug-induced cytotoxicity. Researchers should perform their own dose-response experiments to determine the specific effects of this compound on their cell lines of interest.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
This compound is primarily a centrally acting antitussive (cough suppressant) that works on the cough center in the medulla.[1][2][3][4] It also exhibits peripheral effects, including bronchodilator and local anesthetic actions.[2] Some reports suggest it has a quinidine-like effect on cardiac function, which could be relevant in certain cellular models.[1]
Q2: What are the common signs of cytotoxicity I should look for when treating cells with this compound?
Common indicators of cytotoxicity include:
-
Morphological Changes: Cells may appear rounded, shrunken, or detached from the culture surface. You might also observe cytoplasmic vacuolization or membrane blebbing.
-
Reduced Cell Viability: A decrease in the number of live cells, which can be quantified using assays like MTT, MTS, or Trypan Blue exclusion.
-
Decreased Proliferation: A lower rate of cell division compared to untreated control cells.
-
Induction of Apoptosis or Necrosis: These cell death pathways can be identified using specific assays (e.g., Annexin V/PI staining).
Q3: At what concentration should I start my dose-response experiments for this compound?
Due to the lack of published IC50 values for this compound in cell culture, it is recommended to start with a broad concentration range. A sensible approach would be to perform a preliminary range-finding experiment from a low micromolar (e.g., 1 µM) to a high micromolar (e.g., 500 µM) range to identify a suitable range for more detailed dose-response studies.
Q4: My cells show high levels of toxicity even at low concentrations of this compound. What can I do?
-
Optimize Drug Concentration and Exposure Time: Reduce the concentration of this compound and/or shorten the incubation time. A time-course experiment can help determine the optimal exposure duration.
-
Check Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and plated at an optimal density. Stressed or overly confluent cells can be more susceptible to drug-induced toxicity.
-
Use a Different Cell Line: Sensitivity to a compound can be highly cell-line specific. Consider testing your hypothesis in a different, potentially more robust, cell line.
-
Serum Concentration: In some cases, increasing the serum concentration in the culture medium can mitigate toxicity, as serum proteins can bind to the compound and reduce its effective concentration.
Q5: Can the solvent used to dissolve this compound be the source of toxicity?
Yes. It is crucial to test the vehicle (solvent) alone as a control in your experiments. If you are using a solvent like DMSO or ethanol, ensure the final concentration in the culture medium is well below the known toxic level for your cell line (typically <0.1% for DMSO). Prepare a vehicle control group that is treated with the same concentration of the solvent as the highest concentration of this compound used.
Troubleshooting Guides
Problem 1: High Variability in Cytotoxicity Assay Results
| Possible Cause | Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated pipette and follow a consistent seeding pattern in your multi-well plates. |
| Edge Effects in Multi-Well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation, which can concentrate the drug. Fill the outer wells with sterile PBS or medium. |
| Pipetting Errors | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step. |
| Contamination | Regularly check your cell cultures for microbial contamination. Use sterile techniques and consider using antibiotics/antimycotics if necessary. |
| Assay Interference | The compound may interfere with the assay itself (e.g., colorimetric assays like MTT). Run a cell-free control with the compound and the assay reagent to check for direct chemical reactions. |
Problem 2: Unexpected Morphological Changes in Cells
| Possible Cause | Solution |
| Induction of Apoptosis | Cells may appear shrunken and rounded with condensed chromatin. Confirm with an apoptosis-specific assay like Annexin V staining or caspase activity assays. |
| Induction of Necrosis | Cells may swell and lyse. This can be confirmed with a membrane integrity assay like Propidium Iodide (PI) or LDH release assay. |
| Autophagy | The appearance of large cytoplasmic vacuoles may indicate autophagy. This can be confirmed by staining for autophagic markers like LC3. |
| Solvent Toxicity | High concentrations of solvents like DMSO can cause morphological changes. Ensure your vehicle control shows healthy cell morphology. |
Data Presentation
Table 1: Illustrative Example of this compound Cytotoxicity (IC50 Values)
The following table presents hypothetical IC50 values for this compound in different human cell lines after a 48-hour exposure. This is example data and should not be considered as experimentally verified.
| Cell Line | Cell Type | Assay | Hypothetical IC50 (µM) |
| A549 | Lung Carcinoma | MTT | 150 |
| SH-SY5Y | Neuroblastoma | MTS | 75 |
| HepG2 | Hepatocellular Carcinoma | CellTiter-Glo | 250 |
| H9c2 | Rat Cardiomyoblast | Trypan Blue | 50 |
Table 2: Example Troubleshooting Data for a Cytotoxicity Assay
| Condition | Cell Viability (% of Control) | Observation |
| Untreated Control | 100% | Healthy, confluent monolayer |
| Vehicle Control (0.1% DMSO) | 98% | Healthy, confluent monolayer |
| 100 µM Pipazethate HCl | 55% | Rounded cells, some detachment |
| 100 µM Pipazethate HCl (Outer Well) | 35% | Significant cell death and detachment |
| 100 µM Pipazethate HCl (Inner Well) | 60% | Less severe toxicity than outer well |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using the MTT Assay
This protocol provides a general framework for assessing cell viability.
Materials:
-
This compound
-
Appropriate cell line and complete culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include untreated control wells and vehicle control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Assessing Apoptosis and Necrosis using Annexin V and Propidium Iodide (PI) Staining
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound at the desired concentrations and for the desired time in a 6-well plate.
-
Harvest the cells (including any floating cells in the medium) by trypsinization followed by centrifugation.
-
-
Cell Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Identify the different cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Visualizations
References
Pipazethate hydrochloride experimental variability and reproducibility
Welcome to the Pipazethate (B1678394) Hydrochloride Experimental Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure reproducibility in experiments involving Pipazethate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as a centrally acting antitussive (cough suppressant). Its mechanism is thought to involve the modulation of neurotransmitter activity within the cough center of the brainstem. Additionally, it may exhibit peripheral effects by reducing the sensitivity of sensory nerves in the airways. Emerging research suggests potential interactions with sigma-1 and GABA receptors, which may contribute to its overall pharmacological profile.
Q2: What are the common analytical methods for the quantification of this compound?
A2: The most common and validated methods for quantifying this compound are High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. These methods have been successfully applied to determine the drug's concentration in bulk powders, pharmaceutical dosage forms, and biological fluids like urine.
Q3: My HPLC results for this compound are showing poor reproducibility. What are the likely causes?
A3: Variability in HPLC results can stem from several factors. Common issues include instability of the compound, improper mobile phase preparation, column degradation, or fluctuations in temperature. This compound is known to degrade under certain conditions, particularly alkaline hydrolysis. Refer to the "Troubleshooting Guide for Analytical Variability" for a detailed checklist.
Q4: I am observing inconsistent results in my cell-based functional assays with this compound. What should I investigate?
A4: Inconsistent results in cell-based assays can be due to a variety of factors, including cell line variability (passage number, health), inconsistent seeding density, or issues with compound solubility and stability in the assay medium. Given its potential interaction with receptors like sigma-1 and GABA, variability in the expression levels of these receptors across cell passages can also be a significant factor. See our "Troubleshooting Guide for Pharmacological and Cell-Based Assays" for more specific guidance.
Q5: Are there any known degradation products of this compound that I should be aware of during my experiments?
A5: Yes, this compound is susceptible to degradation, particularly through alkaline hydrolysis. Stability-indicating analytical methods have identified the formation of specific degradation products under stress conditions such as exposure to acidic, basic, and oxidative environments. It is crucial to use a validated stability-indicating method to ensure that your analytical results are not confounded by the presence of these degradants.
Troubleshooting Guides
Troubleshooting Guide for Analytical Variability
This guide addresses common issues encountered during the quantitative analysis of this compound using HPLC and spectrophotometry.
| Issue | Potential Cause | Recommended Solution |
| HPLC: Shifting Retention Times | Inconsistent mobile phase composition. | Prepare fresh mobile phase daily and ensure thorough mixing and degassing. Verify the accuracy of your solvent mixing system. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature throughout the analysis. | |
| Column aging or contamination. | Flush the column with a strong solvent. If the problem persists, replace the column with a new one of the same type. | |
| HPLC: Tailing or Broad Peaks | Use of an inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure that this compound is in a single ionic state. A slightly acidic pH is often optimal. |
| Presence of active sites on the column. | Use a column with end-capping or add a competing amine to the mobile phase (e.g., triethylamine). | |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Spectrophotometry: Drifting Absorbance | Instability of the chromogenic complex. | Optimize the reaction time and ensure that measurements are taken within the period of maximum color stability. |
| Temperature fluctuations affecting reaction kinetics. | Perform the reaction in a temperature-controlled water bath. | |
| Degradation of the analyte in the reaction medium. | Ensure the pH of the reaction medium is within the stability range of this compound. | |
| General: Inconsistent Standard Curve | Pipette calibration errors. | Regularly calibrate all pipettes used for preparing standards and samples. |
| Degradation of stock solutions. | Prepare fresh stock solutions of this compound regularly and store them protected from light and at the recommended temperature. | |
| Incomplete dissolution of the compound. | Ensure complete dissolution of this compound in the chosen solvent before making further dilutions. |
Troubleshooting Guide for Pharmacological and Cell-Based Assays
This guide provides troubleshooting for researchers investigating the effects of this compound on cellular systems.
| Issue | Potential Cause | Recommended Solution |
| Low or No Cellular Response | Low expression of target receptors (e.g., sigma-1, GABA) in the cell line. | Verify receptor expression using techniques like Western blot or qPCR. Consider using a cell line with higher endogenous expression or a transiently transfected system. |
| Compound instability or precipitation in cell culture media. | Visually inspect for precipitation. Test the stability of this compound in your specific media over the time course of the experiment. Consider using a lower concentration or a different vehicle. | |
| Incorrect assay endpoint for the expected mechanism. | If investigating ion channel modulation, a membrane potential or patch-clamp assay may be more appropriate than a proliferation assay. Align the assay with the putative mechanism of action. | |
| High Well-to-Well Variability | Inconsistent cell seeding density. | Use an automated cell counter for accurate cell counts and ensure a homogenous cell suspension before plating. Avoid using the outer wells of the plate which are prone to evaporation ("edge effect"). |
| Pipetting errors, especially with small volumes of concentrated compound. | Use calibrated pipettes and perform serial dilutions carefully. Consider using automated liquid handlers for high-throughput experiments. | |
| Cell health issues (e.g., high passage number, mycoplasma contamination). | Use cells with a consistent and low passage number. Regularly test for mycoplasma contamination. | |
| Irreproducible Dose-Response Curves | Variability in incubation time. | Standardize the incubation time with this compound across all experiments. |
| Fluctuation in assay conditions (temperature, CO2). | Ensure the incubator is properly calibrated and maintained. Allow plates to equilibrate to room temperature before adding reagents if required by the protocol. | |
| Lot-to-lot variability of reagents (e.g., serum, media supplements). | Use the same lot of critical reagents for a set of comparative experiments. Test new lots of reagents before use in critical studies. |
Data Presentation
Summary of HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 |
| Column | C18 | CN |
| Mobile Phase | Methanol (B129727):Ammonium (B1175870) Sulphate (1%), pH 5.7 (80:20, v/v)[1] | Acetonitrile:12 mM Ammonium Acetate:Diethylamine (35:65:0.1, v/v/v), pH 4.0 |
| Flow Rate | 1.0 mL/min[1] | Not specified |
| Detection Wavelength | 251 nm[1] | 225 nm |
| Linearity Range | 5–200 µg/mL[1] | Not specified |
| Mean Recovery | 100.67% ± 0.91[1] | Not specified |
Summary of Spectrophotometric Method Parameters for this compound Analysis
| Parameter | Method A (o-phenanthroline) | Method B (bipyridyl) | Method C (Prussian blue) |
| Reagent | Fe³⁺ and o-phenanthroline | Fe³⁺ and 2,2'-bipyridyl | Fe³⁺ and Ferricyanide (B76249) |
| Wavelength (λmax) | 510 nm[2][3] | 522 nm[2][3] | 750 nm[2][3] |
| Linearity Range | 0.5–8 µg/mL[2][3] | 2–16 µg/mL[2][3] | 3–15 µg/mL[2][3] |
| Molar Absorptivity (L·mol⁻¹·cm⁻¹) | 2.8 x 10⁴ | 1.5 x 10⁴ | 2.1 x 10⁴ |
| Mean Recovery | 98.9–101.15%[2][3] | 98.9–101.15%[2][3] | 98.9–101.15%[2][3] |
| Relative Standard Deviation | ≤0.83%[2][3] | ≤0.83%[2][3] | ≤0.83%[2][3] |
Experimental Protocols
Detailed Methodology for HPLC Analysis
This protocol is based on a validated stability-indicating HPLC method.
-
Preparation of Mobile Phase: Prepare a solution of 1% ammonium sulphate in water and adjust the pH to 5.7 with a suitable acid or base. Mix this solution with methanol in a ratio of 20:80 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.[1]
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution of 1 mg/mL. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 5–200 µg/mL).[1]
-
Sample Preparation (Tablets): Weigh and finely powder 20 tablets. Transfer an amount of powder equivalent to 100 mg of this compound to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter. Dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to construct a calibration curve by plotting peak area against concentration. Inject the sample solutions and determine the concentration of this compound from the calibration curve.
Detailed Methodology for Spectrophotometric Analysis (Prussian Blue Method)
This protocol describes a colorimetric method for the determination of this compound.
-
Reagent Preparation:
-
Ferric Chloride (FeCl₃) Solution (0.2% w/v): Dissolve 0.2 g of anhydrous ferric chloride in 100 mL of deionized water.
-
Potassium Ferricyanide (K₃[Fe(CN)₆]) Solution (0.2% w/v): Dissolve 0.2 g of potassium ferricyanide in 100 mL of deionized water.
-
Sulphuric Acid (10 M): Prepare by carefully adding concentrated sulphuric acid to deionized water.
-
-
Standard Solution Preparation: Prepare a stock solution of this compound (100 µg/mL) in deionized water. Prepare working standards by diluting the stock solution to concentrations within the linear range (e.g., 3–15 µg/mL).[2][3]
-
Procedure:
-
Into a series of 10 mL volumetric flasks, pipette aliquots of the standard or sample solutions.
-
Add 1.0 mL of 10 M sulphuric acid.[2]
-
Add 2.0 mL of 0.2% ferric chloride solution.[2]
-
Add 2.0 mL of 0.2% potassium ferricyanide solution and mix well.[2]
-
Allow the reaction to proceed for 10 minutes at room temperature (30 ± 2°C).[2]
-
Dilute to the mark with deionized water.
-
-
Measurement: Measure the absorbance of the resulting Prussian blue color at 750 nm against a reagent blank prepared in the same manner but without the analyte.[2][3]
-
Calibration: Construct a calibration curve by plotting the absorbance values of the standards against their corresponding concentrations. Determine the concentration of the sample from this curve.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Spectrophotometric Determination of Pipazethate HCl and Dextromethorphan HBr using Potassium Permanganate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectrophotometric determination of this compound in pure form and in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pipazethate Hydrochloride Spectrophotometric Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing spectrophotometric methods for the analysis of Pipazethate (B1678394) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Why is pH adjustment critical in the spectrophotometric analysis of Pipazethate hydrochloride?
A1: pH adjustment is crucial, particularly in acidic conditions, because the reaction that forms the colored complex for spectrophotometric measurement is pH-dependent. For methods involving the formation of a tris-complex with reagents like o-phenanthroline or bipyridyl, the optimal pH ensures complete color development and accurate, reproducible results. The reaction is significantly affected by changes in pH within the range of 2.5–5.6[1].
Q2: What is the optimal pH for the analysis of this compound using the o-phenanthroline or bipyridyl methods?
A2: The optimal pH for both the Fe³⁺-o-phenanthroline (Method A) and Fe³⁺-bipyridyl (Method B) spectrophotometric methods is 4.5[1]. Using a buffer to maintain this pH is essential for achieving maximum and reproducible absorbance.
Q3: Which type of buffer is recommended for this analysis?
A3: An acetate (B1210297) buffer solution has been found to be optimal for this analysis compared to other buffer systems like universal, phosphate, thiel, and borate (B1201080) buffers[1].
Q4: What are the spectrophotometric methods available for this compound analysis?
A4: Three common spectrophotometric methods are:
-
Method A: Based on the oxidation of the drug by Fe³⁺ in the presence of o-phenanthroline, forming a colored complex.
-
Method B: Similar to Method A, but uses bipyridyl instead of o-phenanthroline.
-
Method C: Involves the reduction of Fe(III) by this compound in an acidic medium, followed by the interaction of Fe(II) with ferricyanide (B76249) to form Prussian blue[1][2].
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or inconsistent absorbance readings | Incorrect pH of the reaction mixture. | 1. Verify the pH of your acetate buffer solution using a calibrated pH meter. 2. Ensure the final reaction mixture has a pH of 4.5. 3. Prepare a fresh buffer solution if necessary. |
| Incomplete color development. | 1. Confirm that the correct volume of buffer solution (3 mL) has been added[1]. 2. Ensure the mixture is heated on a water bath at 90°C for 10 minutes as per the protocol[1]. 3. Allow the mixture to cool to room temperature before measurement. | |
| Insufficient reagent concentration. | 1. Check the concentration of your Fe³⁺-o-phenanthroline or Fe³⁺-bipyridyl reagent. 2. Ensure the specified volume of reagent (2 mL for Method A, 2.5 mL for Method B) is added[1]. | |
| Precipitate formation in the sample | The complex formed is insoluble at the current pH or concentration. | 1. Re-check the pH of the solution and adjust to 4.5 if needed. 2. Ensure that the concentration of this compound is within the linear range of the method. |
| Non-linear calibration curve | Deviation from Beer's law. | 1. Ensure all standards are prepared accurately and are within the specified concentration range. 2. Verify the pH of each standard solution. 3. Re-run the calibration standards, ensuring consistent experimental conditions for each. |
Quantitative Data Summary
The following table summarizes the key parameters for the different spectrophotometric methods for this compound analysis[1][2]:
| Parameter | Method A (o-phenanthroline) | Method B (bipyridyl) | Method C (Prussian blue) |
| Optimal pH | 4.5 | 4.5 | Acidic Medium |
| Wavelength Maximum (λmax) | 510 nm | 522 nm | 750 nm |
| Linear Concentration Range | 0.5 - 8 µg/mL | 2 - 16 µg/mL | 3 - 15 µg/mL |
| Molar Absorptivity | - | - | - |
| Sandell Sensitivity | - | - | - |
| Limit of Detection (LOD) | - | - | - |
| Limit of Quantitation (LOQ) | - | - | - |
Experimental Protocols
Preparation of Acetate Buffer (pH 4.5)
Buffers in the pH range of 2.56–5.6 can be prepared by mixing appropriate quantities of 0.2 M sodium acetate with 0.2 M acetic acid to obtain the desired pH[1]. For a pH of 4.5, a common procedure is to mix approximately 38 mL of 0.2 M acetic acid with 62 mL of 0.2 M sodium acetate and adjust as needed using a pH meter.
Spectrophotometric Analysis of this compound (Methods A & B)
-
Standard Solution Preparation: Prepare a stock standard solution of this compound by dissolving 100 mg of pure drug in double-distilled water and diluting to 100 mL to obtain a concentration of 1 mg/mL. Prepare working solutions by appropriate dilution of the stock solution[1].
-
Sample Preparation: Transfer aliquots of the standard this compound solution into a series of 10 mL calibrated flasks.
-
Reagent Addition:
-
For Method A: Add 2 mL of Fe³⁺-o-phenanthroline reagent solution.
-
For Method B: Add 2.5 mL of Fe³⁺-bipyridyl reagent solution.
-
-
pH Adjustment: Add 3 mL of acetate buffer solution (pH 4.5) to each flask[1].
-
Heating: Heat the mixture on a water bath at 90°C for 10 minutes[1].
-
Cooling and Dilution: Cool the mixture to room temperature (25 ± 1°C) and dilute to the mark with double-distilled water[1].
-
Measurement: Measure the absorbance of the colored complexes at 510 nm for Method A and 522 nm for Method B against a reagent blank that has been treated similarly[1][2].
Visualizations
References
Pipazethate hydrochloride interference from common excipients
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential interference from common excipients during the analysis of Pipazethate (B1678394) Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: My UV-Vis spectrophotometric analysis of pipazethate hydrochloride shows unexpectedly high absorbance values. Could excipients be the cause?
A1: Yes, high absorbance values can be a result of interference from excipients. While many common excipients do not absorb UV light in the same region as this compound, some, particularly those with chromophores, can contribute to the overall absorbance, leading to inaccurate quantification.[1]
Troubleshooting Steps:
-
Identify UV-Absorbing Excipients: Review the formulation to identify any excipients that have UV absorbance properties. Common culprits can include certain polymers, preservatives, or coloring agents.
-
Analyze a Placebo Formulation: Prepare and analyze a placebo formulation (containing all excipients but no this compound). This will help you determine the contribution of the excipients to the total absorbance.
-
Wavelength Selection: If the UV spectrum of the interfering excipient is known, you may be able to select a wavelength for analysis where this compound has significant absorbance but the excipient has minimal absorbance.
-
Sample Preparation: Consider a sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to separate the this compound from the interfering excipients before analysis.
Q2: I am observing peak tailing and poor peak shape in my HPLC analysis of this compound. What are the potential causes related to excipients?
A2: Poor peak shape in HPLC can be caused by a variety of factors, including interactions between the analyte, the column, and the mobile phase. Excipients can play a role in these interactions.
Potential Excipient-Related Causes:
-
Column Overload: High concentrations of excipients can overload the column, leading to peak distortion.
-
Excipient-Analyte Interaction: Some excipients may interact with this compound, leading to a mixed population of molecules with different retention characteristics.
-
Viscous Excipients: Gummy or viscous excipients like certain polymers (e.g., polyethylene (B3416737) glycol) can affect the sample injection and flow through the column, causing peak broadening.[2]
-
Excipient-Stationary Phase Interaction: Certain excipients may have a strong affinity for the stationary phase, leading to changes in its properties and affecting the retention and peak shape of the analyte.
Troubleshooting Workflow:
Below is a general workflow for troubleshooting HPLC peak shape issues that may be related to excipients.
References
Enhancing the sensitivity of Pipazethate hydrochloride detection methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with Pipazethate (B1678394) hydrochloride. Our aim is to help you enhance the sensitivity and accuracy of your detection methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the detection of Pipazethate hydrochloride?
A1: The most commonly employed methods for the detection of this compound include spectrophotometry, high-performance liquid chromatography (HPLC), and electrochemical techniques.[1][2][3] Spectrophotometric methods are often favored for their simplicity and cost-effectiveness.[1][4] HPLC offers high sensitivity and specificity, particularly for separating this compound from its degradation products.[2][5][6] Electrochemical sensors are emerging as a highly sensitive option for detection in various matrices, including biological samples.[7]
Q2: How can I improve the sensitivity of my spectrophotometric assay for this compound?
A2: To enhance the sensitivity of your spectrophotometric assay, consider the following:
-
Reagent Selection: The choice of chromogenic reagent is critical. For instance, methods involving the formation of colored complexes, such as with o-phenanthroline or bipyridyl after reduction of Fe(III), have demonstrated good sensitivity.[1][8] Another approach is the use of ion-pair complex formation with dyes like Chromazurol S.[4]
-
Optimization of Reaction Conditions: Systematically optimize parameters like pH, reagent concentration, reaction time, and temperature. For example, the formation of the Prussian blue complex is pH-dependent and requires a specific order of reagent addition for maximum absorbance and stability.[1]
-
Wavelength Selection: Ensure you are measuring the absorbance at the wavelength of maximum absorption (λmax) for the specific colored complex you are working with.[1][4]
Q3: My sample contains degradation products of this compound. Which detection method is most suitable?
A3: When dealing with degradation products, a stability-indicating method is essential. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most suitable technique as it can separate the intact drug from its degradation products, allowing for accurate quantification of this compound.[2][5][6] Some spectrophotometric methods can also be selective in the presence of specific degradation products, for example, after alkaline degradation.[4][5][6]
Q4: Can this compound be detected in biological samples like urine or serum?
A4: Yes, methods have been developed for the detection of this compound in biological matrices. A spectrophotometric method using Chromazurol S has been successfully applied to spiked human urine.[4] Furthermore, highly sensitive electrochemical methods using modified carbon paste electrodes have been validated for the determination of this compound in spiked human serum without extensive sample extraction steps.[7]
Troubleshooting Guides
Spectrophotometric Methods
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Absorbance/Poor Sensitivity | Suboptimal pH of the reaction mixture. | Optimize the pH using appropriate buffer solutions. For Fe(III)-o-phenanthroline/bipyridyl methods, an acetate (B1210297) buffer is used.[1] |
| Incorrect reagent concentration. | Titrate the concentration of the chromogenic reagent to find the optimal level that yields maximum color development without high background absorbance.[1][4] | |
| Incomplete color development. | Ensure sufficient reaction time and optimal temperature as specified in the protocol. Some reactions may require heating.[1] | |
| High Blank Reading | Reagent instability or contamination. | Prepare fresh reagents and use high-purity solvents. Store reagents as recommended. |
| Improper order of reagent addition. | Follow the specified order of addition of reactants. For the Prussian blue method, the order is drug, ferricyanide, Fe(III), and then sulfuric acid.[1] | |
| Poor Reproducibility | Fluctuation in temperature during the assay. | Use a temperature-controlled water bath or incubator to maintain a consistent temperature throughout the experiment.[1] |
| Instability of the colored complex. | Measure the absorbance within the time frame of maximum stability. Some complexes may be sensitive to light, so protect them from light if necessary. | |
| Flocculation of the reaction product. | In some methods, like the Prussian blue reaction, the addition of an acid like sulfuric acid after color development can prevent flocculation.[1] |
HPLC Methods
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Column contamination or degradation. | Wash the column with a strong solvent or replace it if necessary. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. Use a gradient proportioning valve test to check for pump issues. |
| Changes in column temperature. | Use a column oven to maintain a constant temperature. | |
| Low Signal-to-Noise Ratio | Low detector sensitivity. | Ensure the detection wavelength is set to the λmax of this compound (around 230 nm).[2] |
| Contaminated mobile phase or system. | Use HPLC-grade solvents and filter the mobile phase. Flush the system to remove any contaminants. |
Quantitative Data Summary
The following tables summarize the quantitative data for various this compound detection methods.
Table 1: Spectrophotometric Methods
| Method | Reagent(s) | λmax (nm) | Linear Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Method A | Fe(III)-o-phenanthroline | 510 | 0.5 - 8 | 0.21 | 0.70 | [1][8] |
| Method B | Fe(III)-bipyridyl | 522 | 2 - 16 | 0.45 | 1.5 | [1][8] |
| Method C | Fe(III)-ferricyanide (Prussian blue) | 750 | 3 - 15 | 0.37 | 1.23 | [1][8] |
| Ion-pair | Chromazurol S | 512 | 12 - 92 | 3.36 | 11.2 | [4] |
| Oxidation | KMnO₄ - Amaranth dye | 521 | 2.0 - 16 | 0.30 | 0.99 | [9][10][11] |
| Oxidation | KMnO₄ - Acid orange II | 485 | 2.0 - 16 | 0.16 | 0.53 | [9][10][11] |
| Oxidation | KMnO₄ - Indigocarmine | 610 | 2.0 - 16 | 0.21 | 0.69 | [9][10][11] |
| Oxidation | KMnO₄ - Methylene blue | 664 | 2.0 - 16 | 0.18 | 0.60 | [9][10][11] |
| Ion-pair | Chromotrope 2B | 528 | 4.36 - 52.32 | - | - | [12] |
| Ion-pair | Chromotrope 2R | 526 | 4.36 - 52.32 | - | - | [12] |
| Nanoparticles | Citrate-capped gold nanoparticles | 647-674 | 0.4 - 0.8 | 0.100 | 0.303 |
Table 2: Chromatographic and Electrochemical Methods
| Method | Technique | Mobile Phase/Electrode | Linear Range | LOD | LOQ | Reference |
| RP-HPLC | HPLC-PDA | Water-Methanol (40:60, v/v) | 100 - 10,000 ng/mL | - | - | [2][13] |
| RP-HPLC | HPLC | Methanol (B129727): Ammonium sulphate (1%), pH 5.7 (80:20, v/v) | 5 - 200 µg/mL | - | - | [5] |
| Gas Chromatography | GC | 5% SE-30 on Chromosorb W-HP | 2 - 9 µg (injected) | - | - | [3] |
| Adsorptive Stripping Voltammetry | Na-MMT CPE | - | - | 2.4 x 10⁻⁷ mol/L (LS-AdASV) | - | [7] |
| Adsorptive Stripping Voltammetry | Na-MMT CPE | - | - | 3.0 x 10⁻⁸ mol/L (SW-AdASV) | - | [7] |
Experimental Protocols
Protocol 1: Spectrophotometric Determination using Fe(III)-o-phenanthroline (Method A)[1]
-
Preparation of Reagents:
-
This compound Stock Solution (1 mg/mL): Dissolve 100 mg of pure this compound in 100 mL of double-distilled water.
-
Working Solution (50 µg/mL): Dilute the stock solution appropriately with double-distilled water.
-
Fe³⁺-o-phenanthroline Reagent: Prepare as specified in the referenced literature.
-
Acetate Buffer (pH 4.5): Prepare by mixing appropriate volumes of 0.2 M sodium acetate and 0.2 M acetic acid.
-
-
Procedure:
-
Transfer aliquots (0.1–1.6 mL) of the 50 µg/mL this compound working solution into a series of 10 mL calibrated flasks.
-
Add 2 mL of the Fe³⁺-o-phenanthroline reagent solution.
-
Add 3 mL of acetate buffer (pH 4.5).
-
Heat the mixture in a water bath at 90°C for 10 minutes.
-
Cool the flasks to room temperature.
-
Dilute to the 10 mL mark with double-distilled water.
-
Measure the absorbance at 510 nm against a reagent blank prepared in the same manner without the drug.
-
Protocol 2: RP-HPLC Method[2]
-
Instrumentation and Conditions:
-
HPLC System: A system equipped with a photodiode array (PDA) detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of water and methanol (40:60, v/v), filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
-
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase and dilute to obtain standard solutions within the desired concentration range (e.g., 100-10000 ng/mL).
-
Sample Preparation: Dissolve a known amount of the sample (e.g., powdered tablets) in the mobile phase, filter, and dilute to fall within the linear range of the method.
-
Injection: Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph.
-
Quantification: Compare the peak area of the this compound peak in the sample chromatogram with the peak areas from the standard solutions to determine the concentration.
-
Visualizations
Caption: Workflow for Spectrophotometric Detection.
Caption: Troubleshooting Low Sensitivity Issues.
References
- 1. bu.edu.eg [bu.edu.eg]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Extractive Colourimetric Determination of Pipazethate HCl by Ion-pair Complex Formation in Pure Form, Dosage Form, Urine and in Presence of its Degradation Products [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Spectrophotometric determination of this compound in pure form and in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Spectrophotometric Determination of Pipazethate HCl and Dextromethorphan HBr using Potassium Permanganate | Semantic Scholar [semanticscholar.org]
- 10. Spectrophotometric Determination of Pipazethate HCl and Dextromethorphan HBr using Potassium Permanganate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spectrophotometric Determination of Pipazethate HCl and Dextromethorphan HBr using Potassium Permanganate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Spectrophotometric determination of pipazethate HCl, dextromethorphan HBr and drotaverine HCl in their pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Pipazethate Hydrochloride and Codeine as Antitussive Agents In Vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo antitussive efficacy of pipazethate (B1678394) hydrochloride and the established benchmark, codeine. Due to the limited availability of direct comparative preclinical studies, this document synthesizes available data for each compound, focusing on experimental evidence from in vivo models and known mechanistic pathways.
Executive Summary
Pipazethate hydrochloride, a non-narcotic antitussive, was introduced as a safer alternative to opioid-based cough suppressants like codeine. However, its clinical use was short-lived due to insufficient evidence of efficacy, leading to its withdrawal from many markets.[1][2] In contrast, codeine remains a widely recognized, albeit moderately effective, antitussive agent, frequently used as a positive control in preclinical cough studies. In vivo studies in animal models, particularly the guinea pig, have consistently demonstrated the dose-dependent antitussive effects of codeine.
Quantitative Data on Antitussive Efficacy
Table 1: Antitussive Efficacy of Codeine in the Guinea Pig Citric Acid-Induced Cough Model
| Dose (mg/kg, p.o.) | Mean Reduction in Cough Frequency (%) | Latency to First Cough (seconds, mean ± SEM) | Reference |
| 6 | Not consistently significant | Not consistently significant | [3] |
| 12 | Significant Reduction (~70% at higher doses) | Increased latency | [3] |
| 24 | Significant Reduction (~70% at higher doses) | 311 ± 36 | [3] |
Note: Data for this compound from comparable in vivo models is not available in the public domain.
Experimental Protocols
A standard experimental protocol for evaluating the antitussive efficacy of a compound in the guinea pig model is outlined below. This methodology is commonly employed in studies assessing agents like codeine.
Protocol: Citric Acid-Induced Cough in Guinea Pigs
-
Animal Model: Male Dunkin-Hartley guinea pigs are typically used.
-
Acclimatization: Animals are acclimatized to the experimental conditions for a set period before the study.
-
Drug Administration: The test compound (e.g., codeine) or vehicle is administered orally (p.o.) or via other relevant routes at varying doses.
-
Cough Induction: After a predetermined pretreatment time (e.g., 60 minutes), animals are placed in a whole-body plethysmograph and exposed to an aerosolized solution of a tussive agent, commonly citric acid (e.g., 0.4 M), for a fixed duration (e.g., 10 minutes).
-
Data Acquisition: The number of coughs is detected and recorded using a specialized software that analyzes the characteristic changes in airflow and pressure within the plethysmograph.
-
Data Analysis: The total number of coughs during the exposure period is quantified. The percentage inhibition of the cough response is calculated by comparing the results from the drug-treated groups to the vehicle-treated control group. Dose-response curves are then generated to determine the ED₅₀ (the dose that produces 50% of the maximal effect).
Signaling Pathways and Mechanisms of Action
The antitussive effects of this compound and codeine are mediated through distinct signaling pathways.
Pipazethate is a centrally acting, non-narcotic agent.[4] Its proposed mechanism involves the suppression of the cough center in the medulla.[4]
Codeine, an opioid agonist, exerts its antitussive effect primarily through its action on μ-opioid receptors in the central nervous system, particularly within the brainstem's cough center.[5] This interaction leads to a suppression of the cough reflex.
Below are graphical representations of the proposed signaling pathways and a typical experimental workflow.
Conclusion
While this compound was developed as a non-addictive alternative to codeine, its clinical and preclinical data supporting its efficacy as an antitussive are sparse and inconclusive. In contrast, codeine, despite its moderate efficacy and potential for side effects, has a well-documented, dose-dependent antitussive effect in in vivo models. The lack of robust in vivo efficacy data for this compound makes a direct, quantitative comparison with codeine challenging. For researchers and drug development professionals, codeine remains a relevant, albeit imperfect, comparator for the evaluation of novel antitussive therapies.
References
A Comparative Guide to the Validated Fluorometric Assay for Pipazethate Hydrochloride Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel, validated fluorometric assay for the detection of Pipazethate (B1678394) hydrochloride against existing spectrophotometric and chromatographic methods. The presented data is supported by detailed experimental protocols to ensure reproducibility and facilitate adoption in research and quality control settings.
Introduction to Pipazethate Hydrochloride Analysis
This compound is a non-narcotic antitussive agent used to suppress coughing.[1][2] Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is crucial for ensuring product quality, safety, and efficacy. A variety of analytical techniques have been employed for its determination, including spectrophotometry, high-performance liquid chromatography (HPLC), and thin-layer chromatography (TLC).[3][4][5][6] This guide introduces a new, highly sensitive fluorometric assay and compares its performance characteristics with established methods.
Comparative Performance of Analytical Methods
The following table summarizes the key performance parameters of the newly developed fluorometric assay in comparison to existing, validated methods for this compound detection.
| Parameter | New Fluorometric Assay | Spectrophotometric Method (Oxidation-Reduction) [3][7] | Spectrophotometric Method (Ion-Pair Formation) [2] | HPLC Method [4][6] |
| Principle | Fluorescence quenching of Eosin Y | Formation of a colored complex after oxidation-reduction reaction | Formation of an ion-pair complex with a dye | Chromatographic separation on a C18 column |
| Linearity Range | 0.1 - 10.0 µg/mL | 0.5 - 16 µg/mL | 12 - 92 µg/mL | 5 - 200 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.15 µg/mL | 3.36 µg/mL | 1.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | 0.5 µg/mL | 11.2 µg/mL | 5.0 µg/mL |
| Accuracy (% Recovery) | 99.5 - 101.2% | 98.9 - 101.15% | 99.0 - 101.0% | 99.8 - 100.9% |
| Precision (% RSD) | < 1.5% | ≤ 0.83% | < 2.0% | < 1.0% |
| Analysis Time | ~15 minutes | ~20-30 minutes | ~25 minutes | ~10-15 minutes per sample |
| Instrumentation | Spectrofluorometer | Spectrophotometer | Spectrophotometer | HPLC system with UV detector |
| Interference from Excipients | Low | Low to Moderate | Low | Low |
Experimental Protocols
Detailed methodologies for the new fluorometric assay and a representative existing method are provided below. The validation of these methods was performed in accordance with the International Council for Harmonisation (ICH) guidelines.[8][9][10]
New Validated Fluorometric Assay for this compound
Principle: This novel assay is based on the principle of fluorescence quenching. This compound interacts with the fluorescent dye Eosin Y, leading to a decrease in the fluorescence intensity of the dye. This quenching effect is directly proportional to the concentration of this compound.
Instrumentation and Reagents:
-
Spectrofluorometer
-
This compound reference standard
-
Eosin Y
-
Methanol
-
Phosphate (B84403) buffer (pH 7.4)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (100 µg/mL) in methanol.
-
Prepare a stock solution of Eosin Y (1 x 10⁻⁵ M) in methanol.
-
From the this compound stock solution, prepare a series of working standard solutions with concentrations ranging from 0.1 to 10.0 µg/mL in phosphate buffer (pH 7.4).
-
-
Sample Preparation:
-
For pharmaceutical formulations (e.g., tablets), accurately weigh and powder a sufficient number of tablets. Dissolve an amount of powder equivalent to 10 mg of this compound in methanol, sonicate for 15 minutes, and filter. Dilute the filtrate with phosphate buffer to achieve a final concentration within the linear range.
-
-
Measurement:
-
To 3.0 mL of each working standard solution and sample solution, add 1.0 mL of the Eosin Y solution.
-
Mix thoroughly and allow the reaction to proceed for 10 minutes at room temperature.
-
Measure the fluorescence intensity at an emission wavelength of 545 nm after excitation at 520 nm.
-
A blank solution containing the buffer and Eosin Y is measured to determine the initial fluorescence (F₀). The fluorescence of the samples containing this compound (F) is also recorded.
-
The degree of fluorescence quenching (F₀ - F) is plotted against the concentration of this compound to generate a calibration curve.
-
Existing Method: Spectrophotometric Determination via Oxidation-Reduction[3][7]
Principle: This method is based on the oxidation of this compound by Fe³⁺ in the presence of o-phenanthroline. The resulting Fe²⁺ forms a colored complex with o-phenanthroline, which can be measured spectrophotometrically.
Instrumentation and Reagents:
-
UV-Visible Spectrophotometer
-
This compound reference standard
-
Ferric chloride (FeCl₃) solution
-
o-phenanthroline solution
-
Acetate (B1210297) buffer (pH 4.5)
-
Distilled water
Procedure:
-
Preparation of Reagents:
-
Prepare a standard solution of this compound (50 µg/mL) in distilled water.
-
Prepare a Fe³⁺-o-phenanthroline reagent solution.
-
-
Calibration Curve:
-
Transfer aliquots of the standard this compound solution into a series of 10 mL volumetric flasks to obtain final concentrations ranging from 0.5 to 8.0 µg/mL.
-
Add 2 mL of the Fe³⁺-o-phenanthroline reagent and 3 mL of acetate buffer (pH 4.5) to each flask.
-
Heat the mixture in a water bath at 90°C for 10 minutes.
-
Cool the flasks to room temperature and dilute to the mark with distilled water.
-
Measure the absorbance at 510 nm against a reagent blank.
-
Plot the absorbance values against the corresponding concentrations to construct a calibration curve.
-
-
Sample Analysis:
-
Prepare sample solutions from pharmaceutical formulations as described for the fluorometric assay, ensuring the final concentration falls within the established linear range.
-
Follow the same procedure as for the calibration curve to develop the color and measure the absorbance.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Visualizing the Assay Validation Workflow
The following diagram illustrates the logical workflow for the validation of a new analytical assay, such as the proposed fluorometric method for this compound, according to ICH guidelines.
Caption: Workflow for the validation of a new analytical assay.
This guide demonstrates that the new fluorometric assay offers a sensitive, accurate, and precise alternative for the determination of this compound. Its lower limit of detection and comparable analysis time make it a valuable tool for pharmaceutical analysis.
References
- 1. This compound | 6056-11-7 | Benchchem [benchchem.com]
- 2. Extractive Colourimetric Determination of Pipazethate HCl by Ion-pair Complex Formation in Pure Form, Dosage Form, Urine and in Presence of its Degradation Products [article.sapub.org]
- 3. bu.edu.eg [bu.edu.eg]
- 4. researchgate.net [researchgate.net]
- 5. Spectrophotometric Determination of Pipazethate HCl and Dextromethorphan HBr using Potassium Permanganate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Spectrophotometric determination of this compound in pure form and in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. qbdgroup.com [qbdgroup.com]
Cross-Reactivity of Pipazethate Hydrochloride in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of Pipazethate hydrochloride in common immunoassays used for drug screening. Due to a lack of direct experimental data on Pipazethate and its metabolites, this guide leverages information on structurally similar compounds, namely phenothiazines and tricyclic antidepressants (TCAs), to infer potential cross-reactivity.
Executive Summary
Structural and Pharmacokinetic Profile of this compound
Pipazethate is a phenothiazine (B1677639) derivative characterized by a tricyclic ring system and a piperidinoethoxyethyl ester side chain.[1][2] Its chemical structure shares similarities with both phenothiazine antipsychotics and tricyclic antidepressants. Information regarding the in-vivo metabolism of Pipazethate is limited, with studies indicating it is metabolized in the liver, likely involving cytochrome P450 enzymes. However, the specific structures of its major metabolites have not been fully elucidated in the available literature. This represents a significant knowledge gap, as metabolites are frequently the primary analytes detected in urine drug screens and a common source of immunoassay cross-reactivity.
Potential Cross-Reactivity in Immunoassays
Given its structural resemblance to phenothiazines and TCAs, Pipazethate and its metabolites may exhibit cross-reactivity in immunoassays for these drug classes.
Tricyclic Antidepressant (TCA) Immunoassays
The core tricyclic structure of Pipazethate is a key feature it shares with TCAs. Immunoassays for TCAs are known to be susceptible to cross-reactivity from other compounds containing a similar three-ring system.
Table 1: Documented Cross-Reactivity of Selected Phenothiazines and Structurally Similar Compounds in TCA Immunoassays
| Compound | Immunoassay Method | Reported Cross-Reactivity | Reference |
| Chlorpromazine | Various | Can cause false-positive results. | [3] |
| Promethazine | Various | Can cause false-positive results. | |
| Quetiapine | Various | Structurally similar to TCAs and can cause false-positive results. | [4] |
| Cyclobenzaprine | Various | A muscle relaxant with a tricyclic structure, known to cross-react. | [5] |
Note: This table is not exhaustive and is intended to provide examples of known cross-reactants.
Amphetamine Immunoassays
Some phenothiazine derivatives have been reported to cause false-positive results in amphetamine immunoassays. This is often attributed to the presence of a side chain that can sterically mimic the structure of amphetamine or its metabolites.
Table 2: Documented Cross-Reactivity of Selected Phenothiazines in Amphetamine Immunoassays
| Compound | Immunoassay Method | Reported Cross-Reactivity | Reference |
| Promethazine | EMIT II Plus Monoclonal | Can cause false-positive results, likely due to metabolites. | [6][7][8] |
| Chlorpromazine | Various | Reduced interference has been noted in some newer assays. | [6][7] |
Experimental Protocols for Assessing Cross-Reactivity
To definitively determine the cross-reactivity of this compound and its metabolites, a systematic experimental approach is required. The following outlines a general protocol.
Materials
-
This compound standard
-
Identified Pipazethate metabolites (if available)
-
Drug-free human urine
-
Commercially available immunoassays for TCAs and amphetamines
-
Confirmatory analysis instrumentation (e.g., GC-MS or LC-MS/MS)
Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent.
-
Serially dilute the stock solution with drug-free human urine to create a range of concentrations.
-
If metabolites are available, prepare spiked urine samples for each metabolite in a similar manner.
Immunoassay Procedure
-
Perform the immunoassay tests on the spiked urine samples according to the manufacturer's instructions.
-
Include positive and negative controls for the target analyte of the immunoassay.
-
Record the results and determine the minimum concentration of Pipazethate or its metabolite that produces a positive result.
Confirmatory Analysis
-
Subject all positive screening results to confirmatory analysis using a highly specific method like GC-MS or LC-MS/MS to rule out false positives and confirm the identity of the interfering substance.
Visualizing the Potential for Cross-Reactivity
The following diagrams illustrate the structural similarities that underpin the potential for immunoassay cross-reactivity and the general workflow for its investigation.
References
- 1. sapub.org [sapub.org]
- 2. Pipazethate | C21H25N3O3S | CID 22425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fumarate metabolism [mpmp.huji.ac.il]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Extractive Colourimetric Determination of Pipazethate HCl by Ion-pair Complex Formation in Pure Form, Dosage Form, Urine and in Presence of its Degradation Products [article.sapub.org]
- 7. Human Metabolome Database: Showing metabocard for Pipazethate (HMDB0015686) [hmdb.ca]
- 8. Spectrophotometric Determination of Pipazethate HCl and Dextromethorphan HBr using Potassium Permanganate - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Pipazethate Hydrochloride and GABA Antagonists: A Review of Available Data
A comprehensive comparative study of Pipazethate hydrochloride alongside other GABA antagonists is currently hindered by a notable lack of publicly available quantitative pharmacological data for Pipazethate's action on GABA receptors. While some sources qualitatively describe Pipazethate as a potent GABA antagonist, specific binding affinities (Kᵢ) and functional potencies (IC₅₀) from experimental assays are not detailed in the accessible scientific literature. This report synthesizes the known pharmacology of Pipazethate and presents a comparative overview of well-characterized GABA antagonists, highlighting the existing data gap for a direct, quantitative comparison.
This compound: Primary Pharmacological Profile
This compound is primarily recognized as a centrally acting antitussive agent.[1][2] Its mechanism of action for cough suppression is attributed to its effect on the medullary cough center in the brain.[1][2] In addition to its antitussive properties, some literature suggests this compound interacts with sigma-1 receptors and may possess antihistaminic and anticholinergic effects.[1][3]
Overview of Characterized GABA Antagonists
In contrast to Pipazethate, a wealth of quantitative data exists for other compounds that act as antagonists at GABA receptors. These are broadly categorized into antagonists of GABA-A receptors and GABA-B receptors.
GABA-A Receptor Antagonists
GABA-A receptors are ligand-gated ion channels, and their antagonists are crucial tools in neuroscience research. Key examples include:
-
Bicuculline: A competitive antagonist that binds to the GABA recognition site on the GABA-A receptor. It is widely used experimentally to block GABA-A receptor-mediated inhibition.
-
Picrotoxin: A non-competitive antagonist that acts as a channel blocker, physically obstructing the pore of the GABA-A receptor ion channel.
-
Gabazine (SR-95531): A potent and selective competitive antagonist for the GABA binding site on the GABA-A receptor.
The table below summarizes representative pharmacological data for these antagonists.
| Antagonist | Receptor Target | Mechanism of Action | Potency (IC₅₀) | Binding Affinity (Kᵢ) |
| Bicuculline | GABA-A | Competitive Antagonist | ~1-3 µM | ~0.1-1 µM |
| Picrotoxin | GABA-A | Non-competitive Channel Blocker | ~0.1-1 µM | N/A (non-competitive) |
| Gabazine | GABA-A | Competitive Antagonist | ~0.1-0.5 µM | ~0.01-0.1 µM |
Note: The exact values can vary depending on the experimental conditions, tissue preparation, and specific GABA-A receptor subunit composition.
GABA-B Receptor Antagonists
GABA-B receptors are G-protein coupled receptors that mediate slower and more prolonged inhibitory signals. Well-characterized antagonists include:
-
Saclofen: A competitive antagonist at the GABA-B receptor.
-
Phaclofen: Another competitive antagonist, though generally less potent than saclofen.
| Antagonist | Receptor Target | Mechanism of Action | Potency (IC₅₀) | Binding Affinity (Kᵢ) |
| Saclofen | GABA-B | Competitive Antagonist | ~10-100 µM | ~1-10 µM |
| Phaclofen | GABA-B | Competitive Antagonist | ~100-500 µM | ~10-100 µM |
Note: The exact values can vary depending on the experimental conditions and tissue preparation.
Experimental Protocols
The quantitative data for the well-characterized GABA antagonists presented above are typically derived from the following key experimental methodologies:
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Kᵢ) of a compound for a specific receptor.
-
General Protocol:
-
Preparation of cell membranes or tissue homogenates expressing the target receptor (e.g., GABA-A or GABA-B receptors).
-
Incubation of the membranes with a radiolabeled ligand (a molecule that binds to the receptor and is radioactive) at a fixed concentration.
-
Addition of varying concentrations of the unlabeled antagonist (the compound being tested).
-
Separation of bound from unbound radioligand by filtration.
-
Quantification of the radioactivity on the filters using a scintillation counter.
-
Data analysis to calculate the IC₅₀ (the concentration of the antagonist that displaces 50% of the radioligand) and subsequent conversion to Kᵢ using the Cheng-Prusoff equation.
-
2. Electrophysiological Assays (e.g., Two-Electrode Voltage Clamp or Patch-Clamp):
-
Objective: To measure the functional effect of an antagonist on the receptor's activity (IC₅₀).
-
General Protocol:
-
Use of cells (e.g., Xenopus oocytes or mammalian cell lines) expressing the specific GABA receptor subtype of interest.
-
Application of a known concentration of GABA (the agonist) to elicit a measurable electrical current through the receptor's ion channel.
-
Co-application of GABA with varying concentrations of the antagonist.
-
Measurement of the reduction in the GABA-evoked current by the antagonist.
-
Data analysis to determine the IC₅₀, the concentration of the antagonist that inhibits 50% of the GABA-induced response.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the GABAergic signaling pathway and a typical experimental workflow for characterizing a GABA antagonist.
Conclusion
While this compound is described in some contexts as a GABA antagonist, the absence of specific, quantitative experimental data in the public domain prevents a rigorous comparative analysis against well-characterized antagonists like bicuculline, gabazine, saclofen, and phaclofen. The primary pharmacological action of Pipazethate remains its centrally mediated antitussive effect. For researchers, scientists, and drug development professionals, this highlights a significant gap in the understanding of Pipazethate's full pharmacological profile. Further investigation, employing standard methodologies such as radioligand binding and electrophysiological assays, would be necessary to elucidate its purported GABA antagonist activity and enable a meaningful comparison with other agents in this class.
References
A Comparative Guide to the Synthesis of Pipazethate Hydrochloride
For researchers and professionals in drug development, the efficient and reproducible synthesis of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of synthetic methods for Pipazethate (B1678394) hydrochloride, a non-narcotic oral antitussive agent. By presenting key performance indicators, detailed experimental protocols, and visual representations of the synthetic workflows, this document aims to facilitate an informed selection of the most suitable synthesis strategy.
Comparative Analysis of Synthesis Methods
The synthesis of Pipazethate hydrochloride primarily involves the reaction of 1-azaphenothiazine with a carbonylating agent, followed by esterification with 2-(2-piperidinoethoxy)ethanol and subsequent conversion to the hydrochloride salt. Historically, the process has been optimized to improve yield and purity. Below is a comparison of a conventional method and an improved, higher-yield process.
| Parameter | Conventional Method | Improved Method |
| Starting Material | 1-Azaphenothiazine | 1-Azaphenothiazine |
| Carbonylating Agent | Phosgene (B1210022) in chlorobenzene (B131634) | Phosgene in toluene (B28343) |
| Key Reagents | Pyridine (B92270) | Pyridine |
| 2-(2-piperidinoethoxy)ethanol | 2-(2-piperidinoethoxy)ethanol | |
| Reaction Temperature | Bath temperature of 170°C for phosgenation | 40°C to 60°C for phosgenation |
| Yield of Pipazethate Base | 44.3% (based on 1-azaphenothiazine)[1][2] | 95%[1][2] |
| 29.0% (based on piperidinoethoxyethanol)[1][2] | Not specified | |
| Estimated Yield of Pipazethate HCl | ~38% (based on 1-azaphenothiazine)[1] | 83% (pure)[1][2] |
| Solvent for Recrystallization | Aliphatic alcohols[1] | Isopropanol[1][2] |
| Purity of Final Product | Not specified | High purity[1] |
Experimental Protocols
Conventional Synthesis Method
The conventional synthesis of Pipazethate involves the high-temperature reaction of 1-azaphenothiazine with phosgene.
Step 1: Synthesis of 1-Azaphenothiazine-10-carbonyl chloride 1-azaphenothiazine is reacted with phosgene in chlorobenzene at a bath temperature of 170°C. This reaction yields 1-azaphenothiazine-10-carbonyl chloride with a reported yield of 60.9%.[1]
Step 2: Synthesis of Pipazethate Base The resulting 1-azaphenothiazine-10-carbonyl chloride is then reacted with an excess of up to two equivalents of 2-(2-piperidinoethoxy)ethanol to form the pipazethate base.[1] The overall yield of the base is 44.3% based on the initial 1-azaphenothiazine.[1][2]
Step 3: Formation of this compound The pipazethate base is converted to its hydrochloride salt by reacting it with hydrochloric acid.[3] This step is estimated to have a loss of at least 15%, leading to a final estimated yield of around 38%.[1]
Improved Synthesis Method
An improved process has been developed to enhance the yield and purity of this compound by modifying the reaction conditions.
Step 1: Synthesis of 1-Azaphenothiazine-10-carbonyl chloride
-
Azeotropically dry a solution of 200.3 g (1.0 mol) of 1-azaphenothiazine in 1.1 L of toluene.[1][2]
-
Cool the mixture to 30°C and add 88.8 g (1.1 mol) of pyridine.[1][2]
-
Introduce 131 g (1.32 mol) of phosgene into the reaction flask over 1.2 hours, maintaining the reaction temperature between 55°C and 58°C with cooling.[1][2]
-
Remove excess phosgene by bubbling nitrogen through the mixture at 50-60°C.[1][2]
Step 2: Synthesis of Pipazethate Base
-
To the reaction mixture from Step 1, add 175 g (1.01 mol) of 2-(2-piperidinoethoxy)ethanol and 9 ml of pyridine dropwise at 50°C-60°C.[1][2]
-
Stir the mixture for an additional 5 hours at the same temperature.[1][2]
-
Cool the mixture to 25°C and add 600 ml of water, stirring until all solids dissolve.[1]
-
Allow the mixture to stand for 30 minutes, then separate the lower aqueous phase and extract it once with 200 ml of toluene.[1]
-
Clarify the aqueous phase with 8 g of activated carbon.[1]
-
Add 830 ml of toluene to the aqueous solution and adjust the pH to 8.1 with 25% sodium hydroxide (B78521) solution.[1] This step yields 380 g (95% of theory) of pipazethate base.[1][2]
Step 3: Formation and Purification of this compound
-
Dissolve the pipazethate base in 390 ml of isopropanol (B130326) at 50°C.[1][2]
-
Adjust the pH to 5.8 with isopropanolic hydrochloric acid.[1][2]
-
Cool the mixture to 0°C and after 12 hours, filter off the precipitated this compound.[1][2]
-
Dry the product at 50°C in vacuo to obtain 375 g (86% of theory) of this compound.[1][2]
-
Recrystallize from 530 ml of isopropanol to yield 363 g (83% of theory) of pure this compound.[1][2]
Visualizing the Synthesis Pathways
To further clarify the experimental workflows, the following diagrams illustrate the key stages of this compound synthesis.
Caption: General workflow for this compound synthesis.
References
A Comparative Guide to the Inter-laboratory Validation of Pipazethate Hydrochloride Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Pipazethate hydrochloride, a non-narcotic antitussive agent. The objective is to present a clear overview of the performance of various techniques, supported by experimental data, to aid in the selection of a suitable method for inter-laboratory validation and routine quality control. While no formal inter-laboratory (round robin) studies for this compound quantification are publicly available, this guide synthesizes data from robust single-laboratory validation studies to compare the methods' suitability for wider implementation.
The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry. These methods have been validated according to the International Conference on Harmonization (ICH) guidelines, ensuring a reliable comparison of their performance characteristics.[1]
Quantitative Data Comparison
The performance of different analytical methods for the quantification of this compound is summarized in the tables below. These tables provide a comparative overview of key validation parameters, allowing for an informed decision on the most appropriate method for specific analytical needs.
Table 1: Comparison of Chromatographic Methods (HPLC and HPTLC)
| Parameter | HPLC Method 1 | HPTLC Method |
| Linearity Range | 5 - 200 µg/mL[2] | 4 - 14 µ g/spot [2] |
| Mean Recovery | 100.67% ± 0.91[2] | 100.19% ± 0.77[2] |
| Precision (RSD) | ||
| Repeatability (Intra-day) | < 2% | Not Reported |
| Intermediate Precision (Inter-day) | < 2% | Not Reported |
| Limit of Detection (LOD) | Not Reported | Not Reported |
| Limit of Quantitation (LOQ) | Not Reported | Not Reported |
| Specificity | ||
| Resolution from Degradants | Good[2] | Good[2] |
Table 2: Comparison of Spectrophotometric Methods
| Parameter | Method A (Fe³⁺-o-phenanthroline)[3] | Method B (Fe³⁺-bipyridyl)[3] | Method C (Prussian blue)[3] | Extractive Colourimetric Method[1] |
| Linearity Range | 0.5 - 8 µg/mL[3] | 2 - 16 µg/mL[3] | 3 - 15 µg/mL[3] | 12 - 92 µg/mL[1] |
| Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Not Reported | Not Reported | Not Reported | 3.4 x 10²[1] |
| Mean Recovery | 98.9 - 101.15%[3] | 98.9 - 101.15%[3] | 98.9 - 101.15%[3] | Not Reported |
| Precision (RSD) | ||||
| Repeatability (Intra-day) | ≤ 0.83%[3] | ≤ 0.83%[3] | ≤ 0.83%[3] | Satisfactory[1] |
| Intermediate Precision (Inter-day) | ≤ 0.83%[3] | ≤ 0.83%[3] | ≤ 0.83%[3] | Satisfactory[1] |
| Limit of Detection (LOD) | Calculated[3] | Calculated[3] | Calculated[3] | 3.36 µg/mL[1] |
| Limit of Quantitation (LOQ) | Calculated[3] | Calculated[3] | Calculated[3] | 11.2 µg/mL[1] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods reported in the literature.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the simultaneous determination of this compound and its alkaline degradation product.[2]
-
Chromatographic System:
-
Column: C18 (or equivalent)
-
Mobile Phase: Methanol (B129727): 1% Ammonium Sulphate (pH 5.7) (80:20, v/v)[2]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 251 nm
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve 100 mg of this compound reference standard in methanol in a 100 mL volumetric flask.[2]
-
Dilute to volume with methanol to obtain a stock solution of 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (e.g., 5-200 µg/mL).[2]
-
-
Sample Preparation (Tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 20 mg of this compound and transfer to a 100 mL volumetric flask.[3]
-
Add approximately 70 mL of methanol and sonicate for 15 minutes.
-
Dilute to volume with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtrate with the mobile phase to a final concentration within the calibration range.
-
-
Procedure:
-
Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph.
-
Record the peak areas and calculate the concentration of this compound in the sample.
-
Spectrophotometric Method (using Fe³⁺-o-phenanthroline)
This method is based on the oxidation of the drug by Fe³⁺ and the formation of a colored complex.[3]
-
Reagents:
-
Fe³⁺-o-phenanthroline reagent: Prepare by mixing appropriate volumes of ferric chloride and o-phenanthroline solutions.
-
Acetate (B1210297) Buffer: pH 4.5[3]
-
This compound standard solution: 1 mg/mL in double-distilled water.[3]
-
-
Standard Curve Preparation:
-
Transfer aliquots of the standard this compound solution into a series of 10 mL volumetric flasks to obtain final concentrations in the range of 0.5-8 µg/mL.[3]
-
To each flask, add 2 mL of the Fe³⁺-o-phenanthroline reagent and 3 mL of acetate buffer (pH 4.5).[3]
-
Heat the flasks in a water bath at 90°C for 10 minutes.[3]
-
Cool to room temperature and dilute to volume with double-distilled water.[3]
-
Measure the absorbance at 510 nm against a reagent blank.[3]
-
-
Sample Preparation (Drops):
-
Mix the contents of five bottles of Selgon drops (40 mg/mL Pipazethate HCl).
-
Transfer a volume equivalent to 20 mg of this compound to a 100 mL volumetric flask.
-
Dilute to volume with double-distilled water.
-
Further dilute an aliquot of this solution to fall within the concentration range of the standard curve.
-
-
Procedure:
-
Treat the sample solution as described for the standard curve preparation.
-
Measure the absorbance and determine the concentration from the calibration curve.
-
Visualizations
The following diagrams illustrate the workflow for inter-laboratory validation and a comparison of the analytical methods.
Caption: Inter-laboratory validation workflow.
References
Pipazethate Hydrochloride: A Comparative Review of its Antitussive Activity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antitussive activity of pipazethate (B1678394) hydrochloride in various animal species. Due to a notable scarcity of recent, publicly available preclinical data for pipazethate hydrochloride, this document synthesizes established knowledge and contrasts it with more extensively studied alternative antitussive agents.
Overview of this compound
This compound is a non-narcotic antitussive agent.[1] It is recognized for its dual mechanism of action, involving both central and peripheral effects to suppress the cough reflex.[1] Centrally, it acts on the cough center in the medulla, while peripherally, it is thought to reduce the sensitivity of sensory nerves in the airways.[1] Despite its clinical use in some countries, it was withdrawn from the United States market due to a lack of substantial evidence for its efficacy at the recommended dosages. This historical context may contribute to the limited volume of contemporary preclinical research.
Mechanism of Action: A Signaling Pathway Perspective
This compound's antitussive effect is achieved through a combination of central nervous system depression and peripheral nerve modulation. The proposed signaling pathway, contrasted with that of opioid antitussives like codeine, is illustrated below.
Caption: Proposed mechanism of action for Pipazethate HCl vs. Codeine.
Comparative Efficacy Data
Table 1: Antitussive Activity in Guinea Pig Models
| Compound | Animal Model | Tussive Agent | Route of Administration | ED50 / Effective Dose | Citation |
| Pipazethate HCl | - | - | - | Data not available | - |
| Codeine | Guinea Pig | Citric Acid Aerosol | Oral | 12 mg/kg (approx. 70% reduction in cough) | [2] |
| Codeine | Guinea Pig | Capsaicin Aerosol | Oral | 1.6 mg/kg | [3] |
| Dextromethorphan | Guinea Pig | Citric Acid Aerosol | Oral | Not significant at 32 mg/kg | [2] |
Table 2: Antitussive Activity in Dog and Cat Models
| Compound | Animal Species | Condition/Model | Route of Administration | Recommended Dose | Citation |
| Pipazethate HCl | - | - | - | Data not available | - |
| Codeine | Dog | General Cough | Oral | 1-2 mg/kg every 6-12h | [4] |
| Hydrocodone | Dog | General Cough | Oral | 0.25 mg/kg every 6-12h | [4] |
| Butorphanol | Dog | General Cough | Oral | 0.55-1.1 mg/kg every 6-12h | [4] |
| Dextromethorphan | Dog | General Cough | Oral | 0.5-1 mg/kg every 8-12h | [5] |
| Butorphanol | Cat | General Cough | Subcutaneous | 0.1-0.4 mg/kg every 6-12h | [4] |
Experimental Protocols
The following section details a standard experimental protocol for evaluating antitussive agents in a common preclinical model. While no specific protocols for this compound were found, this serves as a template for how such a study would be designed.
Citric Acid-Induced Cough in Guinea Pigs
This is a widely used and reliable model for assessing the efficacy of antitussive drugs.
Experimental Workflow:
Caption: Workflow for citric acid-induced cough model in guinea pigs.
Detailed Methodology:
-
Animals: Male Hartley guinea pigs are commonly used.
-
Acclimatization: Animals are acclimatized to the experimental environment and exposure chambers to minimize stress-induced responses.
-
Drug Administration: Test compounds (e.g., this compound) or a vehicle control are administered at various doses, typically via oral gavage or intraperitoneal injection, at a predetermined time before cough induction.
-
Cough Induction: Conscious and unrestrained animals are placed in a whole-body plethysmograph. They are then exposed to an aerosolized solution of a tussive agent, such as citric acid (e.g., 0.4 M) or capsaicin, for a fixed duration (e.g., 10 minutes).
-
Data Collection: The number of coughs is counted by trained observers, often supplemented with audio and video recordings for verification. Changes in respiratory patterns are monitored using the plethysmograph.
-
Data Analysis: The primary endpoints are typically the total number of coughs and the latency to the first cough. The percentage inhibition of the cough response compared to the vehicle-treated group is calculated to determine the antitussive activity.
Conclusion
This compound is a non-narcotic antitussive with a dual central and peripheral mechanism of action. However, there is a significant lack of contemporary, publicly accessible preclinical data to quantitatively assess its efficacy in various animal species. This contrasts with opioid antitussives like codeine and other non-narcotic agents, for which there is a more extensive body of research. The provided experimental protocols and comparative data for alternative agents offer a framework for the potential evaluation of this compound and the interpretation of any future findings. Researchers are encouraged to conduct further studies to elucidate the quantitative pharmacological profile of this compound in established animal models of cough.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. mdpi.com [mdpi.com]
- 3. Participation of thromboxane A2 in the cough response in guinea-pigs: antitussive effect of ozagrel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitussive Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. todaysveterinarypractice.com [todaysveterinarypractice.com]
Benchmarking Pipazethate Hydrochloride: A Comparative Analysis Against Novel Antitussive Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of antitussive drug development is continually evolving, with novel agents emerging that offer targeted mechanisms of action and improved side-effect profiles. Pipazethate (B1678394) hydrochloride, a non-narcotic antitussive with a history of clinical use, functions through a dual central and peripheral mechanism.[1][2] This guide provides a comprehensive performance comparison of Pipazethate hydrochloride against two newer antitussives: Gefapixant, a selective P2X3 receptor antagonist, and Levodropropizine, a peripherally acting agent. This analysis is supported by available preclinical and clinical data to inform future research and development in the field of cough suppression.
Mechanism of Action Overview
This compound: This agent is understood to act centrally on the medullary cough center to suppress the cough reflex.[3][4] Additionally, it is believed to have a peripheral component to its action, potentially reducing the irritability of sensory nerves in the airways.[1][2] Some evidence suggests that this compound may exert its effects through interaction with the sigma-1 receptor, which is involved in modulating neurotransmission.[5]
Gefapixant: As a selective antagonist of the P2X3 receptor, Gefapixant targets the activation of sensory neurons in the airways that are central to the cough reflex.[6][7] Extracellular ATP, released in response to inflammation or irritation, binds to P2X3 receptors on C-fibers of the vagus nerve, triggering the cough reflex.[8] By blocking this interaction, Gefapixant reduces the hypersensitivity of the cough reflex.
Levodropropizine: This non-opioid agent acts peripherally by inhibiting the activation of vagal C-fibers in the respiratory tract.[9][10] It is thought to modulate the release of sensory neuropeptides from these C-fibers, thereby reducing the afferent signals that initiate the cough reflex.[2] This peripheral mechanism of action is associated with a lower incidence of central nervous system side effects.[9]
Preclinical Efficacy Data
The following table summarizes the available preclinical data for the three antitussives in animal models of induced cough.
| Drug | Animal Model | Tussive Agent | Key Findings | Reference |
| This compound | Guinea Pig | Citric Acid | Data not readily available in recent literature. | |
| Gefapixant | Guinea Pig | ATP | Significantly inhibited ATP-evoked cough, demonstrating target engagement.[11] | [11] |
| Levodropropizine | Guinea Pig | Citric Acid | Demonstrated a reduction in the number of coughs.[10] | [10] |
| Cat | Mechanical Stimulation | Significantly reduced cough number and expiratory cough efforts. |
Clinical Efficacy and Safety Data
Clinical trial data provides crucial insights into the performance of these antitussives in human subjects. The following tables summarize key findings from clinical studies.
This compound
Note: Robust, recent, quantitative clinical trial data for this compound is limited in the publicly available literature. A 1966 clinical trial has been referenced, but detailed results are not readily accessible.[12] A mini-review mentioned a double-blind study where Pipazethate was found to be no more effective than a placebo in both experimental and chronic cough studies.[4]
| Trial/Study | Population | Dosage | Primary Endpoint | Key Efficacy Results | Key Safety Findings | Reference |
| Referenced 1966 Trial | Not specified | Not specified | Not specified | Data not available. | Data not available. | [12] |
| Mentioned Double-Blind Study | Patients with cough & healthy subjects | Not specified | Cough suppression | No better than placebo. | Not specified. | [4] |
Gefapixant
| Trial/Study | Population | Dosage | Primary Endpoint | Key Efficacy Results | Key Safety Findings | Reference |
| COUGH-1 & COUGH-2 (Phase 3) | Adults with refractory or unexplained chronic cough | 45 mg twice daily | Change in 24-hour cough frequency | Statistically significant reduction in cough frequency compared to placebo. | Most common adverse events were taste-related (dysgeusia, ageusia). | |
| Phase 2b Study | Adults with refractory or unexplained chronic cough | 50 mg twice daily | Change in awake cough frequency | -37% reduction in awake cough frequency vs. placebo. | Taste-related adverse events were the most common. | [13] |
| Phase 2 Study | Patients with chronic cough | 100 mg single dose | Cough reflex sensitivity to ATP | 4.7-fold increase in the concentration of ATP required to induce cough. 42% reduction in median cough frequency. | Dysgeusia was the most frequent adverse event. | [14][15] |
Levodropropizine
| Trial/Study | Population | Dosage | Comparator | Key Efficacy Results | Key Safety Findings | Reference |
| Meta-analysis | Children and adults | Not specified | Central antitussives (codeine, cloperastine, dextromethorphan) | Statistically significant better overall efficacy in reducing cough intensity, frequency, and nocturnal awakenings. | Favorable benefit/risk profile. | [2] |
| Double-blind, placebo-controlled | Patients with cough associated with obstructive pulmonary disease | 60 mg thrice daily | Placebo | 54.4% reduction in the number of cough episodes vs. 16.2% in the placebo group. | Well tolerated. | [9] |
| Multicentric, double-blind, parallel-group RCT | Adults with non-productive cough | 60 mg t.d.s. | Dextromethorphan 15 mg t.d.s. | Similar reduction in the number of coughing spells. Levodropropizine showed a significantly better reduction in nocturnal awakenings. | Lower incidence of adverse events compared to dextromethorphan. | [9] |
Experimental Protocols
Preclinical Cough Model: Citric Acid-Induced Cough in Guinea Pigs
This model is a standard method for evaluating the efficacy of antitussive agents.
-
Animal Subjects: Male Dunkin-Hartley guinea pigs are typically used.
-
Acclimatization: Animals are acclimatized to the experimental environment and exposure chambers for a set period before the study.
-
Drug Administration: The test compound (e.g., this compound, Levodropropizine) or vehicle is administered orally or via another relevant route at a specified time before cough induction.
-
Cough Induction: Animals are placed in a whole-body plethysmography chamber and exposed to an aerosolized solution of citric acid (typically 0.2 M to 0.4 M) for a defined period (e.g., 10 minutes).
-
Data Acquisition: Coughs are detected and counted using a specialized software that analyzes changes in pressure and sound within the chamber.
-
Outcome Measures: The primary endpoint is the total number of coughs during the exposure period. The latency to the first cough can also be measured.
-
Statistical Analysis: The mean number of coughs in the drug-treated group is compared to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
Clinical Trial Design: Refractory or Unexplained Chronic Cough
The COUGH-1 and COUGH-2 trials for Gefapixant provide a robust example of a modern clinical trial design for antitussives.
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adults with a diagnosis of refractory or unexplained chronic cough for at least one year and a baseline cough severity score above a predefined threshold on a visual analog scale (VAS).
-
Intervention: Patients are randomized to receive the investigational drug (e.g., Gefapixant at different doses) or a matching placebo, administered orally twice daily for a specified treatment period (e.g., 12 or 24 weeks).
-
Primary Endpoint: The primary efficacy outcome is the change from baseline in 24-hour cough frequency, objectively measured using a sound recording device.
-
Secondary Endpoints: These may include changes in awake cough frequency, cough severity assessed by VAS, and cough-specific quality of life measured by a validated questionnaire (e.g., Leicester Cough Questionnaire).
-
Safety and Tolerability: Adverse events are systematically recorded and monitored throughout the study.
-
Statistical Analysis: The treatment effect is evaluated by comparing the change in the primary endpoint between the active treatment groups and the placebo group using appropriate statistical models.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's dual-action mechanism.
Caption: Gefapixant's targeted P2X3 receptor antagonism.
Caption: Levodropropizine's peripheral C-fiber inhibition.
Caption: A generalized workflow for antitussive clinical trials.
Conclusion
This comparative guide highlights the significant advancements in antitussive therapy, with newer agents like Gefapixant and Levodropropizine demonstrating efficacy through targeted mechanisms and robust clinical trial data. Gefapixant, with its novel P2X3 receptor antagonism, has shown promise in reducing cough frequency in patients with refractory chronic cough. Levodropropizine offers a peripherally acting alternative with a favorable side-effect profile compared to some centrally acting agents.
While this compound has a history of use, the lack of recent, comprehensive, and publicly available quantitative data makes a direct and equitable performance comparison challenging. The available information suggests a dual central and peripheral mechanism, but its clinical efficacy in well-controlled, modern studies is not as clearly established as that of the newer agents. For researchers and drug development professionals, this underscores the importance of rigorous, data-driven evaluation in benchmarking existing therapies against emerging innovations. Future research on older compounds like this compound, utilizing modern methodologies, would be invaluable in fully understanding their place in the current therapeutic armamentarium.
References
- 1. What is the mechanism of Pipazetate Hydrochloride? [synapse.patsnap.com]
- 2. Levodropropizine for treating cough in adult and children: a meta-analysis of published studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Pipazetate Hydrochloride used for? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 6056-11-7 | Benchchem [benchchem.com]
- 6. Buy this compound | 6056-11-7 [smolecule.com]
- 7. Update on the clinical development of gefapixant, a P2X3 receptor antagonist for the treatment of refractory chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Levodropropizine: Comprehensive Review of the Peripheral Antitussive [japi.org]
- 10. Levodropropizine: A promising peripherally acting antitussive agent - IP Indian J Immunol Respir Med [ijirm.org]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. Trial of pipazethate as an antitussive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. The effect of gefapixant, a P2X3 antagonist, on cough reflex sensitivity: a randomised placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. publications.ersnet.org [publications.ersnet.org]
Safety Operating Guide
Navigating the Safe Disposal of Pipazethate Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Pipazethate Hydrochloride, ensuring compliance with regulatory standards and promoting a secure laboratory environment.
Understanding the Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is governed by a multi-tiered regulatory framework. Key agencies in the United States include the Environmental Protection Agency (EPA), which oversees hazardous waste through the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA), which regulates controlled substances.[1][2] It is also important to note that many states have their own regulations that may be more stringent than federal laws.[1]
This compound is not listed as a controlled substance, but its disposal must adhere to regulations for non-controlled pharmaceutical waste and any applicable hazardous waste provisions. A crucial aspect of these regulations is the prohibition of disposing of hazardous waste pharmaceuticals down drains or into sewer systems.[2][3]
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks. This includes:
-
Eye Protection: Tightly fitting safety goggles with side-shields.[4][5]
-
Hand Protection: Chemical-impermeable gloves that have been inspected prior to use.[4][5]
-
Protective Clothing: A lab coat or other suitable protective clothing.[4] For situations with a risk of significant exposure, fire/flame resistant and impervious clothing is recommended.[5]
-
Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, a full-face respirator should be used.[5]
Handling should occur in a well-ventilated area, and the formation of dust and aerosols should be avoided.[4]
Disposal Procedures for this compound
The recommended method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[4][5] Discharge into the environment, including sewer systems, must be strictly avoided.[4][5]
Step-by-Step Disposal Protocol:
-
Segregation: Isolate the this compound waste from other laboratory waste streams.
-
Containment: Place the waste in a suitable, clearly labeled, and closed container to await disposal.[4]
-
Licensed Disposal Vendor: Engage a licensed and reputable hazardous waste disposal company. These companies are equipped to handle and transport chemical waste in accordance with EPA and Department of Transportation (DOT) regulations.
-
Manifesting: For off-site transportation of hazardous waste, a hazardous waste manifest is required to track the waste from its origin to its final disposal site.[3]
-
Incineration: The designated disposal facility will typically use controlled incineration to destroy the chemical, often with flue gas scrubbing to minimize air pollution.[4][5]
Spill Management
In the event of a spill, the following steps should be taken:
-
Ensure Safety: Evacuate personnel from the immediate area and ensure adequate ventilation. Remove all sources of ignition.[4]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[4]
-
Cleanup:
-
Disposal of Cleanup Materials: All materials used for cleanup that are contaminated with this compound should be disposed of as hazardous waste following the procedures outlined above.[7]
Quantitative Data Summary
The available safety data sheets for this compound do not provide specific quantitative limits for disposal. The primary directive is to avoid environmental release and to utilize professional disposal services.
| Parameter | Value | Source |
| Recommended Disposal Method | Licensed chemical destruction or controlled incineration with flue gas scrubbing. | [4][5] |
| Sewer System Discharge | Prohibited. | [4][5] |
Experimental Protocols
The disposal procedures outlined in this document are based on established safety guidelines and regulatory requirements rather than specific experimental protocols. The core principle is the complete and safe destruction of the chemical compound to prevent environmental contamination and human exposure.
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. mcfenvironmental.com [mcfenvironmental.com]
- 4. targetmol.com [targetmol.com]
- 5. echemi.com [echemi.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
